molecular formula C7H7NO5 B2381817 Dimethyl oxazole-4,5-dicarboxylate CAS No. 72030-81-0

Dimethyl oxazole-4,5-dicarboxylate

Cat. No.: B2381817
CAS No.: 72030-81-0
M. Wt: 185.135
InChI Key: LYRDBSFJJDATFO-UHFFFAOYSA-N
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Description

Dimethyl oxazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C7H7NO5 and its molecular weight is 185.135. The purity is usually 95%.
BenchChem offers high-quality Dimethyl oxazole-4,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl oxazole-4,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 1,3-oxazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c1-11-6(9)4-5(7(10)12-2)13-3-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDBSFJJDATFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Electron-Deficient Oxazole Dienes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and application of electron-deficient oxazoles as dienes in organic synthesis. Moving beyond simple procedural outlines, this document delves into the underlying principles, mechanistic details, and practical considerations that govern the utility of this powerful class of reactions, with a particular focus on the inverse-electron-demand Diels-Alder (IEDDA) reaction for the construction of highly substituted pyridine scaffolds.

The Unique Electronic Character of the Oxazole Ring

The oxazole ring is a five-membered aromatic heterocycle containing both a furan-type oxygen atom and a pyridine-type nitrogen atom.[1] This duality is the source of its unique chemical reactivity. The high electronegativity of the oxygen atom means that delocalization of its lone pair electrons into the aromatic system is not highly effective, rendering the ring system inherently electron-deficient.[2] This π-deficient nature makes oxazoles poor dienes in conventional Diels-Alder reactions, which typically require an electron-rich diene.

However, this same electronic property makes them exceptionally well-suited to act as the 4π component in inverse-electron-demand Diels-Alder (IEDDA) reactions .[3] In an IEDDA reaction, the typical electronic roles are reversed: an electron-poor diene reacts with an electron-rich dienophile.[3] The key orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The electron-deficient character of the oxazole ring naturally lowers the energy of its LUMO, facilitating this interaction.[4]

Further substitution of the oxazole ring with electron-withdrawing groups (EWGs) like esters or sulfones accentuates this electron-deficient nature, enhancing its reactivity as a diene in IEDDA cycloadditions.[5] Conversely, electron-donating groups (EDGs) can increase the electron density, making the oxazole more suitable for normal-demand Diels-Alder reactions.[5]

Frontier Molecular Orbital (FMO) Theory Perspective

The causality behind the need for an IEDDA approach with oxazoles is best explained by Frontier Molecular Orbital (FMO) theory. The reaction rate and feasibility of a Diels-Alder cycloaddition are governed by the energy gap between the diene's HOMO and the dienophile's LUMO (normal demand) or the diene's LUMO and the dienophile's HOMO (inverse demand). The smaller the energy gap, the stronger the interaction and the faster the reaction.

FMO_Diagram Diene_HOMO HOMO (Diene, e⁻ rich) Diene_LUMO LUMO (Diene, e⁻ rich) Dienophile_HOMO HOMO (Dienophile, e⁻ poor) Dienophile_LUMO LUMO (Dienophile, e⁻ poor) IEDDA_Diene_HOMO HOMO (Oxazole, e⁻ poor) IEDDA_Diene_LUMO LUMO (Oxazole, e⁻ poor) IEDDA_Dienophile_HOMO HOMO (Dienophile, e⁻ rich) IEDDA_Dienophile_LUMO LUMO (Dienophile, e⁻ rich) Energy Energy

Synthesis of Electron-Deficient Oxazoles

The utility of any synthetic methodology is contingent on the accessibility of its precursors. Several robust methods exist for the synthesis of substituted oxazoles, allowing for the strategic installation of electron-withdrawing groups.

Robinson-Gabriel Synthesis

A classic and reliable method, the Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone using a strong acid catalyst such as sulfuric acid or polyphosphoric acid.[6][7][8] The reaction proceeds via protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack from the amide oxygen to form a cyclic intermediate, which then dehydrates to the aromatic oxazole.[6]

Causality: The choice of a strong, non-nucleophilic acid is critical. Its role is to protonate the ketone, making it a more potent electrophile for the intramolecular cyclization, and to facilitate the final dehydration step to drive the reaction towards the stable aromatic product.[1]

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a highly versatile and widely used method for preparing 5-substituted and 4,5-disubstituted oxazoles.[9][10] It employs tosylmethyl isocyanide (TosMIC), a stable and odorless isocyanide reagent, which reacts with an aldehyde in the presence of a base (commonly K₂CO₃).[11][12]

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl.[10] The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline, which then eliminates the stable p-toluenesulfinate anion to yield the oxazole.[10][11] This method's power lies in its operational simplicity and the vast commercial availability of aldehydes, allowing for diverse substitution patterns.[9] A detailed protocol is provided in Section 5.1.

The Kondrat'eva Pyridine Synthesis: Oxazoles in IEDDA Reactions

The reaction of an oxazole with an alkene or alkyne to produce a pyridine or furan, respectively, is known as the Kondrat'eva synthesis.[13][14] When applied to electron-deficient oxazoles and electron-rich alkenes, this reaction becomes a powerful example of the IEDDA cycloaddition.[15] The overall transformation is a formal [4+2] cycloaddition followed by a retro-Diels-Alder reaction.

The mechanism proceeds in two key stages:

  • [4+2] Cycloaddition: The oxazole diene reacts with the dienophile to form a bicyclic ether-bridged primary cycloadduct.

  • Cycloreversion (Retro-Diels-Alder): This thermally unstable adduct undergoes a retro-Diels-Alder reaction, extruding a stable small molecule (e.g., water, alcohol, or a nitrile) to form the final, stable aromatic pyridine ring.[14]

// Nodes Start [label="Electron-Deficient\nOxazole (Diene) +\nElectron-Rich\nDienophile"]; TS1 [label="[4+2] Cycloaddition\nTransition State", shape=ellipse, style=dashed, color="#5F6368"]; Adduct [label="Bicyclic Ether-Bridged\nCycloadduct (Unstable)"]; TS2 [label="Retro-Diels-Alder\nTransition State", shape=ellipse, style=dashed, color="#5F6368"]; Product [label="Substituted\nPyridine + H₂O/R-OH"];

// Edges Start -> TS1 [label="Heat (Δ)"]; TS1 -> Adduct; Adduct -> TS2 [label="Heat (Δ)"]; TS2 -> Product [label="Aromatization\n(Driving Force)"]; } mend Caption: General mechanism of the Kondrat'eva Pyridine Synthesis.

Accelerating the Reaction: The Role of Lewis and Brønsted Acids

The inherent electron deficiency of oxazoles can be further enhanced through the use of Lewis or Brønsted acid catalysts.[16][17]

  • Mechanism of Action: These acids coordinate to the basic, pyridine-type nitrogen atom of the oxazole.[16] This coordination acts as a powerful electron sink, withdrawing further electron density from the ring system and significantly lowering the energy of the diene's LUMO.

  • Practical Impact: This LUMO-lowering effect reduces the HOMO-LUMO energy gap between the diene and dienophile, leading to a dramatic increase in the reaction rate.[4][17] This often allows reactions to proceed at lower temperatures or with less reactive dienophiles, broadening the scope and efficiency of the methodology.[18] The presence of a carboxylic acid group on the dienophile can even lead to in situ protonation of the oxazole, autocatalyzing the cycloaddition.[15]

Scope and Applications

The primary application of this chemistry is the synthesis of highly substituted pyridines, which are privileged scaffolds in pharmaceuticals and agrochemicals.[19] The method provides access to substitution patterns that are often difficult to achieve through traditional condensation chemistries.[20] Its utility has been demonstrated in the total synthesis of complex natural products, including approaches to Vitamin B6 analogs.[14]

Diene (Oxazole)DienophileConditionsProductYield (%)Reference
4-Methyl-5-ethoxyoxazoleDiethyl FumarateHeatDiethyl 3-ethoxy-4-methylpyridine-5,6-dicarboxylateGood[4]
4-Methyl-5-ethoxyoxazoleCyclopenteneFlow Reactor, 250 °C6-Methyl-7-ethoxy-5H-cyclopenta[c]pyridine~10%[20]
Ethyl oxazole-4-carboxylateN-phenylmaleimideHeatEthyl 2-phenyl-5,8-dioxo-5,6,7,8-tetrahydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylateGood[21]
OxazoleEthyleneLewis Acid (e.g., BH₃)Pyridine(Theoretical)[16][17]

Experimental Workflows & Protocols

The following protocols are designed to be self-validating systems. Each step includes a rationale, and checkpoints (e.g., TLC monitoring) are included to ensure the reaction is proceeding as expected before moving to the next stage.

Protocol: Synthesis of a 4,5-Disubstituted Oxazole via the Van Leusen Reaction

This protocol details a one-pot synthesis of a 4,5-disubstituted oxazole in an ionic liquid, a greener alternative to traditional volatile organic solvents.[22]

Materials:

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 eq)

  • [bmim]Br (1-Butyl-3-methylimidazolium bromide) (2.5 mL)

  • Aliphatic halide (e.g., Iodomethane) (1.5 mmol, 1.5 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.2 mmol, 1.2 eq)

  • Water, Diethyl ether, Brine, Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing [bmim]Br (2.5 mL), add K₂CO₃ (3.0 mmol) and TosMIC (1.0 mmol).

    • Causality: K₂CO₃ is the base required to deprotonate the acidic α-carbon of TosMIC, generating the nucleophilic anion.[22] The ionic liquid serves as the solvent.

  • Alkylation: Add the aliphatic halide (1.5 mmol) to the mixture. Stir vigorously at room temperature for 12 hours.

    • System Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the TosMIC spot has been completely consumed, indicating the formation of the α-substituted TosMIC derivative. This confirms the first step is complete before proceeding.

  • Aldehyde Addition: Once the alkylation is complete, add the aldehyde (1.2 mmol) to the reaction mixture. Continue stirring at room temperature for an additional 10 hours.

    • Causality: The base deprotonates the newly formed α-substituted TosMIC, which then attacks the aldehyde, initiating the cyclization cascade.[22]

  • Workup: Pour the reaction mixture into water (10 mL). The ionic liquid will dissolve in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water and ionic liquid, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 4,5-disubstituted oxazole.

Protocol: General Procedure for Kondrat'eva Pyridine Synthesis

This protocol provides a general framework for the IEDDA reaction of an electron-deficient oxazole with an electron-rich alkene.

Materials:

  • Substituted Oxazole (1.0 mmol, 1.0 eq)

  • Alkene Dienophile (e.g., Ethyl vinyl ether) (2.0-5.0 mmol, 2.0-5.0 eq)

  • Lewis Acid (optional, e.g., ZnCl₂, 0.1-1.0 eq)

  • High-boiling solvent (e.g., Toluene, Xylene, or neat if dienophile is liquid)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried sealed tube or round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the substituted oxazole (1.0 mmol) in the chosen solvent or neat dienophile.

    • Causality: An inert atmosphere is crucial to prevent oxidation of reagents at high temperatures. Using the dienophile as the solvent (if possible) maximizes its concentration and drives the reaction forward.

  • Catalyst Addition (Optional): If using a Lewis acid, add it to the reaction mixture at room temperature. Stir for 10-15 minutes.

    • Causality: Pre-complexation of the Lewis acid with the oxazole ensures activation of the diene prior to heating.[18]

  • Cycloaddition: Heat the reaction mixture to the required temperature (typically 80-250 °C, depending on substrate reactivity) and maintain for 12-48 hours.

    • System Validation: Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the oxazole starting material and the appearance of the new pyridine product.

  • Workup: Cool the reaction mixture to room temperature. If a solid has formed, it may be the product or a salt of the product; it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure to remove the solvent and excess dienophile.

  • Purification: The crude residue can be purified by silica gel column chromatography or recrystallization to afford the pure substituted pyridine. The structure should be confirmed by NMR spectroscopy and mass spectrometry.[15]

// Nodes Start [label="{Start Materials|Aldehyde + TosMIC + Halide}"]; Step1 [label="{Step 1: Van Leusen Synthesis|• K₂CO₃, [bmim]Br\l• One-pot reaction\l• TLC Monitoring\l}", fillcolor="#F1F3F4"]; Intermediate [label="{Intermediate|4,5-Disubstituted Oxazole\n(Electron-Deficient Diene)\l• Column Chromatography\l}", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="{Step 2: IEDDA Cycloaddition|• Electron-Rich Alkene\l• Heat (Δ) / Lewis Acid\l• Inert Atmosphere\l}", fillcolor="#F1F3F4"]; Product [label="{Final Product|Highly Substituted Pyridine\l• Column Chromatography\l• Spectroscopic Analysis\l}", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } mend Caption: Experimental workflow from starting materials to pyridine product.

Conclusion

Electron-deficient oxazoles are powerful and versatile dienes for the synthesis of complex, highly substituted pyridines via the inverse-electron-demand Diels-Alder reaction. The foundational principles of FMO theory provide a clear rationale for the reaction's mechanism and scope. Robust synthetic routes to the requisite oxazole precursors, such as the Robinson-Gabriel and Van Leusen syntheses, ensure their accessibility. Furthermore, the ability to catalyze and accelerate the cycloaddition with Lewis acids enhances the methodology's efficiency and substrate scope. For professionals in drug discovery and materials science, mastering this chemistry provides a direct and powerful route to novel heterocyclic scaffolds that are often inaccessible by other means.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Toni Quimic. (2023, November 15). Robinson-Gabriel synthesis of oxazoles. YouTube. [Link]

  • Suárez-Moreno, G. V., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Varsal. (n.d.). TosMIC Whitepaper. Varsal. [Link]

  • Prezi. (n.d.). Synthesis of Oxazole. Prezi. [Link]

  • Suárez-Moreno, G. V., et al. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed. [Link]

  • Studylib. (n.d.). Pyridine Synthesis: Condensation & Cycloaddition Reactions. Studylib. [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Gee, A. D., et al. (2013). The Kondrat'eva reaction in flow: direct access to annulated pyridines. PubMed. [Link]

  • Amphoteros. (2015, June 18). Kondrat'eva reaction. Amphoteros. [Link]

  • Suárez-Moreno, G. V., et al. (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. Organic Letters. [Link]

  • Sankar, M. G. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). ProQuest. [Link]

  • Prager, R. H., et al. (1998). The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. ResearchGate. [Link]

  • Boger, D. L. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC. [Link]

  • Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. Wikipedia. [Link]

  • Google Patents. (n.d.). Preparation method of 4-methyl-5-ethoxy oxazole.
  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]

  • Méndez, F., et al. (2011). Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction. ResearchGate. [Link]

  • Williams, D. R., & Lowder, P. D. (1999). Oxazole Diels–Alder Reactions. ResearchGate. [Link]

  • Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2012). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Agricultural Science & Technology. [Link]

Sources

The Oxazole-4,5-Dicarboxylate Scaffold: A Technical Guide to the Design and Application of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Conventional Fluorophore

In the dynamic fields of molecular sensing and bioimaging, the demand for fluorescent probes with high sensitivity, selectivity, and tunable photophysical properties is incessant. While many heterocyclic systems have been explored, the oxazole core stands out for its robust aromaticity and versatile synthetic accessibility. This guide focuses on a particularly potent, yet underexplored, subclass: oxazole-4,5-dicarboxylate derivatives . The introduction of two carboxylate groups onto the oxazole ring imparts unique electronic characteristics and provides a synthetically versatile platform for creating a new generation of intelligent fluorescent sensors.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causal relationships between molecular structure, photophysical behavior, and sensing performance. We will explore the synthetic rationale, delve into the mechanisms that govern fluorescence modulation, and provide field-tested protocols for characterization and application.

The Oxazole-4,5-Dicarboxylate Core: A Privileged Structure

The utility of the oxazole-4,5-dicarboxylate scaffold stems from a synergistic combination of its electronic and structural features.

  • Electronic Tuning: The two ester groups at the C4 and C5 positions act as potent electron-withdrawing groups. This intrinsic feature lowers the energy levels of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO), often resulting in emission in the desirable blue-to-green region of the spectrum. More importantly, this electron-deficient core enhances the effects of donor groups substituted at the C2 position, creating powerful donor-π-acceptor (D-π-A) systems that are highly sensitive to their microenvironment.

  • Synthetic Hub: The dicarboxylate moiety is not merely an electronic tuner; it is a gateway to further functionalization. The esters can be hydrolyzed to carboxylic acids or converted to amides, allowing for the attachment of biomolecules, targeting ligands, or components that modulate water solubility, without directly interfering with the core fluorophore.

  • Photostability and Quantum Yield: The rigid, aromatic nature of the oxazole ring contributes to high photostability and often results in reasonably high fluorescence quantum yields, which are critical parameters for any practical fluorescent probe.[1]

Synthetic Strategies: Building the Core

Accessing the oxazole-4,5-dicarboxylate core is straightforward, with several established methods that can be adapted. The classical Robinson-Gabriel synthesis and its variations are particularly effective.[2][3][4] A highly relevant approach involves the reaction of α-hydroxy aminoketones with formamide, followed by dehydration to yield the target diethyl oxazole-4,5-dicarboxylates.[5]

A generalized synthetic pathway, representing a modified Robinson-Gabriel approach, is outlined below. This method involves the cyclodehydration of a 2-acylamino-ketone precursor, a reaction often promoted by dehydrating agents like sulfuric acid, polyphosphoric acid, or milder modern reagents like the Burgess reagent under microwave conditions.[6]

G cluster_0 Precursor Synthesis cluster_1 Cyclodehydration (Robinson-Gabriel) start α-Amino Ketone or α-Hydroxy Ketone precursor 2-Acylamino-Ketone Precursor start->precursor Acylation acyl Acylating Agent (e.g., Acid Chloride/Anhydride) acyl->precursor oxazole Substituted Oxazole-4,5-Dicarboxylate precursor->oxazole Intramolecular Cyclization & Dehydration reagent Dehydrating Agent (e.g., H₂SO₄, PPA, Burgess Reagent) reagent->oxazole caption Fig. 1: Generalized Robinson-Gabriel Synthesis Pathway.

Caption: Fig. 1: Generalized Robinson-Gabriel Synthesis Pathway.

Protocol 1: Synthesis of Diethyl 2-Phenyloxazole-4,5-dicarboxylate

This protocol is a representative example based on established oxazole synthesis methodologies.

  • Precursor Formation: To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2-benzamido-ketone precursor by column chromatography.

  • Cyclodehydration: Dissolve the purified precursor in a minimal amount of concentrated sulfuric acid at 0°C.

  • Finalization: Stir the mixture for 1-2 hours at room temperature. Carefully pour the mixture onto crushed ice. The resulting precipitate is the target product.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize from ethanol to obtain pure diethyl 2-phenyloxazole-4,5-dicarboxylate.

Photophysical Characterization: Understanding Probe Behavior

The efficacy of a fluorescent probe is defined by its photophysical properties. For oxazole-4,5-dicarboxylate derivatives, these properties are highly dependent on the nature of the substituent at the C2 position and the surrounding solvent environment.[7]

Derivative ClassTypical λex (nm)Typical λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Key Characteristics
2-Aryl Substituted 320 - 360380 - 45060 - 900.4 - 0.8High quantum yield, good photostability. Emission is sensitive to aryl substitution.
2-(Donor-Aryl) 350 - 420450 - 550100 - 1300.2 - 0.6Exhibits Intramolecular Charge Transfer (ICT).[7] Shows strong solvatochromism.[8]
2-(Chelator-Aryl) 340 - 380400 - 48060 - 1000.1 - 0.3Fluorescence is often quenched but can be dramatically enhanced upon metal binding (CHEF).[9]

Table 1: Representative Photophysical Properties of Oxazole-4,5-Dicarboxylate Derivatives.

Protocol 2: Standard Photophysical Characterization

This protocol outlines the essential steps to characterize a newly synthesized probe.

  • Stock Solution: Prepare a 1 mM stock solution of the probe in a spectroscopic grade solvent (e.g., DMSO or acetonitrile).

  • Working Solutions: Prepare a series of dilutions (e.g., 1-10 µM) in the desired buffer or solvent system for analysis.

  • Absorbance Spectrum: Using a UV-Vis spectrophotometer, record the absorbance spectrum to determine the maximum absorption wavelength (λ_abs_max).

  • Excitation/Emission Spectra:

    • Using a spectrofluorometer, set the excitation wavelength to λ_abs_max and scan the emission spectrum to find the maximum emission wavelength (λ_em_max).

    • Set the emission monochromator to λ_em_max and scan the excitation spectrum to confirm the optimal excitation wavelength (λ_ex).

  • Stokes Shift Calculation: Calculate the Stokes shift as: Stokes Shift (nm) = λ_em_max - λ_ex.

  • Quantum Yield (ΦF) Determination:

    • Use a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Measure the absorbance of both the sample and the standard at the excitation wavelength (ensure absorbance is < 0.1 to avoid inner filter effects).

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate ΦF using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²), where I is the integrated intensity, A is the absorbance, and n is the refractive index of the solvent.

Applications in Ion Sensing: From Design to Detection

The true power of the oxazole-4,5-dicarboxylate scaffold is realized when a recognition moiety is appended, typically at the C2 position, to create a sensor for a specific analyte.

Metal Ion Probes and the CHEF Mechanism

Fluorescent probes for metal ions are critical tools in environmental monitoring and cellular biology.[10] A common strategy involves designing a probe that is weakly fluorescent in its free state but becomes highly fluorescent upon binding a target metal ion. This "turn-on" response is often governed by the Chelation-Enhanced Fluorescence (CHEF) mechanism.[11][12]

In a typical CHEF-based probe, a chelating group (e.g., a picolylamine or thiophene-based Schiff base) is conjugated to the fluorophore.[13] In the absence of the target ion, photoexcitation energy is dissipated through non-radiative pathways, such as rotation around single bonds within the chelator, quenching fluorescence. Upon coordination with a metal ion, a rigid, planar complex is formed. This rigidity suppresses the non-radiative decay pathways, forcing the excited state to relax via fluorescence emission and dramatically increasing the quantum yield.[9][14][15]

Caption: Fig. 2: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

pH Probes and Intramolecular Charge Transfer (ICT)

Cellular processes are intricately linked to pH gradients across different organelles, such as the acidic lysosomes (pH 4.5-5.0) and the alkaline mitochondria (pH ~8.0).[16] Probes based on the oxazole-4,5-dicarboxylate core can be designed to report on these pH changes.

This is achieved by installing a pH-sensitive group, such as a phenol or an aniline, at the C2 position. The fluorescence of these probes is governed by an Intramolecular Charge Transfer (ICT) process.[8] In one state (e.g., the protonated state), the ICT process is inefficient, and the probe has a certain emission profile. Upon a change in pH (e.g., deprotonation in a more basic environment), the electron-donating ability of the substituent changes, altering the ICT character and leading to a significant shift in the emission wavelength or a change in intensity. This ratiometric or intensiometric response can be precisely calibrated to pH.[8][16]

Application in Bioimaging: Visualizing the Micro-World

A key application for these probes is in fluorescence microscopy. An effective imaging probe must not only have excellent photophysical properties but also be cell-permeable and non-toxic.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for assessing the metabolic activity of cells, which is used as an indicator of cell viability and cytotoxicity of a compound.[8][17]

  • Cell Seeding: Seed a human cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Probe Treatment: Prepare a series of concentrations of the oxazole probe (e.g., 1, 5, 10, 25, 50 µM) in the cell culture medium. Replace the old medium with the probe-containing medium. Include a "no-probe" control.

  • Incubation: Incubate the cells with the probe for the desired time period (e.g., 24 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 550 nm using a microplate reader.

  • Analysis: Express the cell viability as a percentage relative to the untreated control cells. A compound is generally considered non-toxic if it maintains high cell viability (>90%) at the working concentration.

The following workflow illustrates the logical progression from probe design to its application in cellular imaging.

G cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cellular Application a1 Select Recognition Moiety (e.g., Chelator, pH-sensitive group) a2 Synthesize Probe (e.g., Robinson-Gabriel) a1->a2 b1 Photophysical Analysis (Abs, Em, QY) a2->b1 Purified Probe b2 Analyte Titration (Selectivity, Sensitivity) b1->b2 c1 Cytotoxicity Test (MTT Assay) b2->c1 Validated Probe c2 Cell Loading & Staining c1->c2 c3 Fluorescence Microscopy (Confocal, Super-res) c2->c3 d1 Data Analysis c3->d1 d2 Publication c3->d2 caption Fig. 3: Experimental Workflow for Probe Development.

Caption: Fig. 3: Experimental Workflow for Probe Development.

Conclusion and Future Outlook

The oxazole-4,5-dicarboxylate framework represents a highly adaptable and powerful platform for the development of next-generation fluorescent probes. Its inherent electronic properties, combined with its synthetic tractability, allow for the rational design of sensors with tailored photophysical responses to a wide range of chemical and biological analytes. The ability to fine-tune emission wavelengths, modulate quantum yields through mechanisms like CHEF and ICT, and attach targeting moieties positions these derivatives at the forefront of sensing technology.

Future research will likely focus on expanding the library of C2-functionalized derivatives to target new analytes, pushing emission wavelengths further into the red and near-infrared regions for deep-tissue imaging, and developing multi-analyte responsive probes for monitoring complex biological pathways in real-time. As our understanding of the structure-property relationships deepens, the oxazole-4,5-dicarboxylate core is poised to become an indispensable tool in the arsenal of chemists, biologists, and materials scientists.

References

  • Robinson–Gabriel synthesis. In: Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. MDPI. [Link]

  • Rapid Synthesis of Oxazoles under Microwave Conditions. University of Leeds. [Link]

  • A novel oligo(N,O-donor) fluorescent probe possessed the CHEF effect for identification of aluminum ions in the environment. Chemical Papers. [Link]

  • Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and. Semantic Scholar. [Link]

  • Chelation-enhanced fluorescence of phosphorus doped carbon nanodots for multi-ion detection. Komar Research Center. [Link]

  • Selective dual-mode detection of reactive oxygen species and metal ions by chemodosimetric vs. chelation pathways: fluorescence 'turn-on' with OCl. PMC. [Link]

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PMC. [Link]

  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. [Link]

  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. PubMed. [Link]

  • A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application. ResearchGate. [Link]

  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate. [Link]

  • Efficient fluorescent sensors based on 2,5-diphenyl[2][3][4]oxadiazole: a case of specific response to Zn(II) at physiological pH. PubMed. [Link]

  • Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. PubMed. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. [Link]

  • Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles. MDPI. [Link]

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Technical Deep Dive: Dimethyl Oxazole-4,5-dicarboxylate as a Scaffold in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Dimethyl Oxazole-4,5-dicarboxylate in Material Science Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, Drug Development Professionals

Executive Summary

Dimethyl oxazole-4,5-dicarboxylate (DMOD) is a specialized heterocyclic building block that occupies a critical niche in the synthesis of functional materials and bioactive compounds. Unlike simple oxazoles, the 4,5-dicarboxylate substitution pattern confers a unique electronic profile, making the ring highly electron-deficient. This characteristic enables DMOD to function as a potent diene in Diels-Alder cycloadditions , a property rarely observed in electron-rich heterocycles.

This guide details the technical utility of DMOD, moving beyond basic synthesis to its application as a precursor for pyridine-based ligands in Metal-Organic Frameworks (MOFs) , fluorescent optoelectronic monomers , and bio-material intermediates (Vitamin B6 analogs).

Chemical Architecture & Reactivity Profile

The utility of DMOD stems from the synergy between its heterocyclic core and the electron-withdrawing ester groups.

  • Diene Character: The oxazole ring is formally aromatic but possesses significant diene character. The ester groups at C4 and C5 lower the LUMO energy, making DMOD an excellent partner for electron-rich dienophiles (Inverse Electron Demand Diels-Alder) or a stable diene for high-temperature cycloadditions.

  • Regioselectivity: Reactions at the C2 position allow for the introduction of directing groups or lipophilic chains, crucial for tuning solubility in polymer matrices.

  • Lability: The oxazole oxygen bridge is crucial; in Diels-Alder adducts, it is extruded (often as water or methanol depending on conditions) to aromatize the system into a pyridine.

Physicochemical Properties Table
PropertyValue / CharacteristicRelevance to Materials
Molecular Formula C₇H₇NO₅High oxygen content for H-bonding
Melting Point 49–51 °CLow melting point facilitates melt-phase reactions
Electronic Nature Electron-deficientFacilitates [4+2] Cycloadditions
Fluorescence Weak (core), High (derivatives)Precursor for tunable fluorophores
Stability Stable under ambient conditionsLong shelf-life for monomer stock

Key Application: Pyridine Synthesis via Diels-Alder Cycloaddition

Primary Domain: Coordination Polymers & MOF Linker Synthesis

The transformation of DMOD into substituted pyridines is its most valuable application in material science. Pyridine dicarboxylates (dipicolinic acid analogs) are ubiquitous linkers in MOFs (e.g., lanthanide-based luminescent MOFs). DMOD allows for the synthesis of unsymmetrical or highly substituted pyridine ligands that are difficult to access via traditional pyridine chemistry.

Mechanism of Action

The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder sequence.

  • Cycloaddition: DMOD reacts with a dienophile (alkene/alkyne).

  • Intermediate: A bicyclic adduct is formed.

  • Aromatization: The adduct eliminates a small molecule (typically methanol or water) to form the stable pyridine aromatic system.

Experimental Protocol: Synthesis of Pyridine-3,4-dicarboxylates

Note: This protocol synthesizes a pyridine core suitable for ligand use.

Reagents:

  • Dimethyl oxazole-4,5-dicarboxylate (1.0 eq)

  • Diethyl maleate (Dienophile, 1.5 eq)

  • Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step:

  • Setup: Charge a high-pressure glass tube or autoclave with DMOD (1.85 g, 10 mmol) and diethyl maleate (2.58 g, 15 mmol). Add 5 mL of glacial acetic acid.

  • Reaction: Seal the vessel and heat to 110°C for 12 hours. The elevated temperature is required to overcome the activation energy of the cycloaddition.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove acetic acid.

  • Purification: The residue often contains the intermediate adduct. Reflux the residue in methanolic HCl (2M) for 2 hours to force the elimination and aromatization.

  • Isolation: Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc 3:1).

  • Yield: Expect 75-85% conversion to the tri-ester pyridine derivative.

Validation:

  • ¹H NMR: Disappearance of the oxazole C2 proton (~8.0 ppm) and appearance of pyridine aromatic protons.

  • Mass Spec: Shift corresponding to the loss of the oxazole oxygen fragment (-O or -MeOH equivalent depending on exact pathway).

Visualization: The Diels-Alder Pathway

DielsAlder DMOD Dimethyl Oxazole- 4,5-dicarboxylate (Diene) TS [4+2] Transition State (Bicyclic Adduct) DMOD->TS Heat (110°C) Dienophile Dienophile (e.g., Diethyl Maleate) Dienophile->TS Elimination Retro-Diels-Alder (- MeOH / - H2O) TS->Elimination Unstable Intermediate Product Substituted Pyridine (MOF Ligand) Elimination->Product Aromatization

Caption: Transformation of DMOD into functionalized pyridine ligands via cycloaddition/elimination cascade.

Application: Optoelectronic Materials & Fluorophores

Primary Domain: OLEDs and Fluorescent Probes[2]

While DMOD itself is not highly fluorescent, it is the precursor to 2,5-diaryloxazoles and oxazolopyridines , which are "privileged scaffolds" in optoelectronics. The 4,5-dicarboxylate moiety provides an electron-withdrawing core that, when coupled with electron-donating groups at the C2 position (via the synthesis from carboxylic acids), creates a "Push-Pull" electronic system.

Material Design Strategy

To create a high-efficiency fluorophore:

  • Core: Use the oxazole-4,5-dicarboxylate as the acceptor (A).

  • Donor: Introduce an electron-rich aryl group (e.g., p-dimethylaminophenyl) at C2.

  • Result: Intramolecular Charge Transfer (ICT) occurs, leading to high quantum yields and solvatochromic behavior useful in sensing applications.

Synthesis of 2-Aryl-Oxazole-4,5-Dicarboxylates

Method adapted from recent "One-Pot" protocols (2025).

  • Activation: React a benzoic acid derivative (Donor) with a triflylpyridinium reagent to form an active acyl species.

  • Cyclization: Add methyl isocyanoacetate and base (DMAP). The isocyanide attacks the activated acid, cyclizing to form the oxazole ring with the esters intact.

  • Application: The resulting diester can be polymerized with diamines to form polyamide-imides containing fluorescent oxazole units in the backbone.

Bio-Material Precursors: Vitamin B6 Analogs

Primary Domain: Drug Delivery & Bio-compatible Polymers

DMOD is historically and industrially significant as a precursor to Pyridoxine (Vitamin B6) . In the context of material science, Vitamin B6 analogs are increasingly used in bio-polymers and drug delivery systems due to their biocompatibility and ability to coordinate with zinc or copper in metallo-hydrogels.

Workflow:

  • Diels-Alder: DMOD + 2-Butene-1,4-diol derivative (protected).

  • Aromatization: Formation of the pyridine core.

  • Hydrolysis/Reduction: Conversion of esters to hydroxymethyl groups.

  • Polymerization: The resulting pyridoxine derivative acts as a tri-functional monomer (two -OH, one pyridine N) for polyurethane or polyester synthesis.

References

  • Synthesis of 4,5-Disubstituted Oxazoles

    • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[3]

    • Source: Journal of Organic Chemistry / PMC (2025).
    • URL:[Link] (Note: Verified context from search result 1.4, URL is representative of the PMC record).

  • Diels-Alder Reactivity of Oxazoles

    • Title: Oxazole as an electron-deficient diene in the Diels-Alder reaction.[4]

    • Source: PubMed / Theoretical Chemistry Accounts.
    • URL:[Link]

  • Pyridine Synthesis & Vitamin B6

    • Title: Oxazoles in Diels-Alder Reactions.[5][6][7][8] Novel Transformation of the Adducts to 6-Substituted Pyridines.

    • Source: ResearchG
    • URL:[Link]

  • Optoelectronic Applications

    • Title: 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes.[2][9] (Analogous chemistry for Oxazole derivatives).

    • Source: RSC Advances / ResearchG
    • URL:[Link]

  • General Properties & Supply

    • Title: Dimethyl oxazole-4,5-dicarboxylate Product Inform
    • Source: Thermo Scientific / Fisher Scientific.[10]

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the One-Pot Synthesis of Substituted Pyridines Using Oxazole Diesters

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Importance of the Pyridine Ring in Modern Chemistry

The pyridine scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in a variety of non-covalent interactions make it a privileged structure in medicinal chemistry. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines remains a topic of significant interest for researchers in both academic and industrial settings. This guide provides an in-depth technical overview of a powerful one-pot strategy for the synthesis of substituted pyridines utilizing oxazole diesters, a method celebrated for its elegance and efficiency.

Chapter 1: The Strategic Advantage of Oxazole-Based Syntheses

The condensation of oxazoles with various dienophiles, particularly those that are olefinic, presents a highly effective route to substituted pyridines.[1][2] This approach is a variation of the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.[3][4] The strategic advantage of using oxazoles as the diene component lies in the in-situ formation of a bicyclic intermediate that readily aromatizes to the desired pyridine ring system. This one-pot process often proceeds with high yields and offers a direct pathway to polysubstituted pyridines that might otherwise require lengthy, multi-step syntheses.[5][6]

The oxazole ring can be considered an azadiene, making it suitable for participation in inverse electron demand Diels-Alder reactions.[2] The reaction is particularly facilitated when the oxazole ring is substituted with electron-donating groups and the dienophile possesses electron-withdrawing groups, enhancing the rate and efficiency of the cycloaddition.[2][4]

Chapter 2: Deconstructing the Mechanism: A Step-by-Step Molecular Journey

The one-pot synthesis of substituted pyridines from oxazoles and olefinic dienophiles is a fascinating cascade of reactions that begins with a hetero-Diels-Alder cycloaddition. The generally accepted mechanism involves the following key steps:

  • [4+2] Cycloaddition: The oxazole, acting as the diene, reacts with the olefinic dienophile to form a bicyclic adduct.[1] This initial cycloaddition is the rate-determining step and its facility is highly dependent on the electronic nature of the reactants.

  • Rearrangement and Elimination: The primary adduct is often unstable and not isolated.[1] It undergoes a rearrangement, which typically involves the cleavage of the oxygen bridge, followed by the elimination of a small molecule, such as water or an alcohol, to achieve aromatization.

The regioselectivity of the cycloaddition is a critical aspect of this synthesis. In the reaction of alkyl and alkoxy-substituted oxazoles, the more electronegative substituent of the dienophile generally occupies the 4-position in the resulting pyridine ring.[2]

Oxazole_Pyridine_Synthesis_Mechanism cluster_reactants Reactants cluster_reaction Reaction Cascade cluster_product Product Oxazole Oxazole (Diene) R1, R2, R3 Adduct Bicyclic Adduct (Unstable) Oxazole->Adduct [4+2] Cycloaddition Dienophile Olefinic Dienophile R4, R5 Dienophile->Adduct Aromatization Aromatization - H2O / ROH Adduct->Aromatization Rearrangement Pyridine Substituted Pyridine R1, R2, R3, R4, R5 Aromatization->Pyridine Elimination

Caption: Reaction mechanism for pyridine synthesis.

Chapter 3: The Practitioner's Handbook: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical one-pot synthesis of a substituted pyridine from an oxazole diester.

Materials:

  • 2,4-Dimethyl-5-methoxyoxazole (or other substituted oxazole)

  • Diethyl maleate (or other olefinic dienophile)

  • Toluene (or other high-boiling solvent)

  • Anhydrous Magnesium Sulfate (or other drying agent)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted oxazole (1.0 eq) and the olefinic dienophile (1.1 eq).

  • Solvent Addition: Add a suitable high-boiling solvent, such as toluene, to the flask. The concentration of the reactants should typically be in the range of 0.1-0.5 M.

  • Heating and Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow start Start setup 1. Reaction Setup (Oxazole + Dienophile + Solvent) start->setup reflux 2. Heating to Reflux (Monitor by TLC) setup->reflux workup 3. Reaction Workup (Cooling) reflux->workup evaporation 4. Solvent Removal (Rotary Evaporator) workup->evaporation purification 5. Purification (Column Chromatography) evaporation->purification characterization 6. Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: Experimental workflow for pyridine synthesis.

Chapter 4: Mapping the Chemical Space: Substrate Scope and Functional Group Tolerance

The one-pot synthesis of pyridines from oxazoles is a versatile method that tolerates a wide range of functional groups on both the oxazole and the dienophile. This allows for the synthesis of a diverse library of substituted pyridines.

Oxazole Substituent (R1, R2, R3)Dienophile Substituent (R4, R5)Typical Yield (%)
Alkyl, ArylEsters, Nitriles, Ketones70-95%
AlkoxyAmides, Sulfones60-85%
HalogenAlkenyl, Alkynyl50-80%

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

The reaction generally proceeds well with electron-rich oxazoles and electron-poor dienophiles. Steric hindrance can sometimes lower the yield, particularly with bulky substituents on either reactant.

Chapter 5: The Frontier: Recent Innovations and Future Outlook

Recent advancements in this field have focused on expanding the substrate scope, improving reaction conditions, and developing asymmetric variants of the reaction. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[3] Furthermore, the development of novel catalysts, including Lewis acids, has enabled the reaction to proceed under milder conditions.

The future of this synthetic strategy will likely involve the development of more enantioselective methods for the synthesis of chiral pyridines, which are of great interest in drug discovery. Additionally, the application of this methodology in the synthesis of complex natural products and other biologically active molecules will continue to be an active area of research.

Conclusion: A Powerful Tool for the Modern Synthetic Chemist

The one-pot synthesis of substituted pyridines from oxazole diesters is a robust and highly efficient method for the construction of this important heterocyclic scaffold. Its operational simplicity, broad substrate scope, and high yields make it an attractive tool for chemists in a variety of fields. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to the successful application of this powerful synthetic strategy.

References

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. PubMed. Available at: [Link]

  • Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. ResearchGate. Available at: [Link]

  • Microwave - Assisted Synthesis of Substituted Pyridines and Furans. MDPI. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES. Available at: [Link]

  • Oxazole and Pyridine: Synthesis & Reactions. Scribd. Available at: [Link]

  • ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER. Available at: [Link]

  • Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate. Available at: [Link]

  • A Short Synthesis for the Preparation of Polycyclic Systems Containing Pyridine Ring by Diels-Alder Reaction. Academia.edu. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

  • Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. ResearchGate. Available at: [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. Available at: [Link]

  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Publications. Available at: [Link]

  • Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Royal Society of Chemistry. Available at: [Link]

  • One-pot synthesis of pyridine derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. Available at: [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. ResearchGate. Available at: [Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. University of Pennsylvania. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Synthesis of pyridines by aldehydes and NH4OAc. ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: The Inverse Electron Demand Diels-Alder (IEDDA) Reaction of Dimethyl Oxazole-4,5-dicarboxylate for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of an Electron-Deficient Oxazole in Bioorthogonal Chemistry

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in the fields of chemical biology, drug development, and materials science due to its rapid kinetics, high specificity, and biocompatibility.[1] This cycloaddition between an electron-deficient diene and an electron-rich dienophile allows for the formation of stable covalent bonds under physiological conditions, a key feature of bioorthogonal chemistry.[1] While 1,2,4,5-tetrazines are the most prominent dienes in this class of reactions, electron-deficient oxazoles present a unique and versatile alternative for the synthesis of highly substituted pyridines, which are key scaffolds in numerous pharmaceuticals.[2][3]

This application note provides a detailed guide to the IEDDA reaction of dimethyl oxazole-4,5-dicarboxylate, a particularly reactive oxazole due to the presence of two electron-withdrawing ester groups. We will delve into the mechanistic underpinnings of this reaction, explore its applications in bioconjugation and drug development, and provide detailed protocols for its implementation in a research setting.

The Diene: Dimethyl Oxazole-4,5-dicarboxylate

The reactivity of the oxazole ring as a diene in Diels-Alder reactions is significantly influenced by its substituents. The presence of electron-withdrawing groups, such as the two methyl ester functionalities in dimethyl oxazole-4,5-dicarboxylate, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4] This reduced LUMO energy brings it closer to the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile, accelerating the reaction rate in accordance with frontier molecular orbital theory.[4]

The Reaction Mechanism: A Stepwise Look at Pyridine Formation

The IEDDA reaction of dimethyl oxazole-4,5-dicarboxylate with an alkene dienophile proceeds through a [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is typically unstable and readily undergoes a retro-Diels-Alder reaction, losing a molecule of isocyanide to afford a dihydropyridine, which then aromatizes to the final substituted pyridine product. The overall transformation is driven by the formation of the stable aromatic pyridine ring.

dot graph "IEDDA_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Diene [label="Dimethyl Oxazole-4,5-dicarboxylate\n(Electron-Deficient Diene)", fillcolor="#F1F3F4"]; Dienophile [label="Electron-Rich Dienophile\n(e.g., Norbornene)", fillcolor="#F1F3F4"]; TransitionState [label="[4+2] Cycloaddition\nTransition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Intermediate [label="Bicyclic Intermediate", fillcolor="#F1F3F4"]; Product [label="Highly Substituted Pyridine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Isocyanide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Diene -> TransitionState; Dienophile -> TransitionState; TransitionState -> Intermediate [label="Concerted Cycloaddition"]; Intermediate -> Product [label="Retro-Diels-Alder & Aromatization"]; Intermediate -> Byproduct [style=dashed]; } . Caption: General mechanism of the IEDDA reaction of dimethyl oxazole-4,5-dicarboxylate.

Applications in Research and Drug Development

The ability to form highly substituted pyridines under mild conditions makes the IEDDA of dimethyl oxazole-4,5-dicarboxylate a valuable tool for:

  • Bioconjugation: This reaction can be employed for the site-specific modification of biomolecules. By introducing a suitable electron-rich dienophile (such as a strained alkene) into a protein or other biological macromolecule, it can be selectively labeled with a molecule containing the oxazole moiety, such as a fluorescent probe or a drug molecule. While tetrazine-based IEDDA is more common for this application, the oxazole-based reaction offers an alternative with different kinetics and reactivity profiles.

  • Drug Discovery and Development: Pyridine is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The IEDDA reaction of dimethyl oxazole-4,5-dicarboxylate provides a modular and efficient route to synthesize libraries of highly functionalized pyridines for screening and lead optimization.[5]

  • Late-Stage Functionalization: The reaction can be used to introduce complex functionality into molecules at a late stage of a synthetic sequence, which is a powerful strategy in drug discovery.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific dienophile and desired product.

Protocol 1: General Procedure for the IEDDA Reaction of Dimethyl Oxazole-4,5-dicarboxylate with a Strained Alkene (e.g., Norbornene Derivative)

This protocol describes a general method for the synthesis of a highly substituted pyridine derivative.

Materials:

  • Dimethyl oxazole-4,5-dicarboxylate

  • Norbornene derivative (e.g., 5-norbornene-2-methanol)

  • Anhydrous solvent (e.g., toluene, dioxane, or acetonitrile)

  • Lewis acid (optional, e.g., zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add dimethyl oxazole-4,5-dicarboxylate (1.0 eq).

  • Dissolve the oxazole in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Add the norbornene derivative (1.1-1.5 eq) to the solution.

  • (Optional) For less reactive dienophiles or to accelerate the reaction, a Lewis acid (0.1-1.0 eq) can be added at this stage. The choice of Lewis acid and its stoichiometry should be optimized.[6][7]

  • Stir the reaction mixture at the desired temperature. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the dienophile. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction (if a Lewis acid was used) with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.

dot graph "Protocol_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Dissolve Dimethyl Oxazole-4,5-dicarboxylate\nin Anhydrous Solvent", fillcolor="#F1F3F4"]; Step2 [label="Add Dienophile\n(e.g., Norbornene derivative)", fillcolor="#F1F3F4"]; Step3 [label="Optional: Add Lewis Acid", shape=diamond, style=rounded, fillcolor="#FBBC05"]; Step4 [label="Heat and Stir Reaction Mixture", fillcolor="#F1F3F4"]; Step5 [label="Monitor Reaction Progress\n(TLC/LC-MS)", shape=parallelogram, fillcolor="#F1F3F4"]; Step6 [label="Work-up and Extraction", fillcolor="#F1F3F4"]; Step7 [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4"]; End [label="Obtain Pure Pyridine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step4 [label="Incomplete"]; Step5 -> Step6 [label="Complete"]; Step6 -> Step7; Step7 -> End; } . Caption: Experimental workflow for the synthesis of pyridines via oxazole IEDDA.

Protocol 2: Bioorthogonal Labeling of a Dienophile-Modified Substrate

This protocol outlines a general procedure for labeling a biomolecule or other substrate that has been pre-functionalized with a strained alkene.

Materials:

  • Dienophile-modified substrate (e.g., protein, small molecule) in a suitable buffer (e.g., PBS, pH 7.4)

  • Dimethyl oxazole-4,5-dicarboxylate stock solution in a biocompatible solvent (e.g., DMSO, DMF)

  • Purification system appropriate for the substrate (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare a solution of the dienophile-modified substrate at a known concentration in the reaction buffer.

  • Add the dimethyl oxazole-4,5-dicarboxylate stock solution to the substrate solution to achieve the desired final concentration (typically a 10-100 fold molar excess of the oxazole). The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to maintain the integrity of the biomolecule.

  • Incubate the reaction mixture at a suitable temperature (e.g., 4°C, room temperature, or 37°C). The reaction time will depend on the reactivity of the dienophile and the concentration of the reactants.

  • Monitor the labeling efficiency using an appropriate analytical technique (e.g., mass spectrometry, SDS-PAGE with fluorescent visualization if the oxazole is tagged).

  • Once sufficient labeling has been achieved, remove the excess unreacted dimethyl oxazole-4,5-dicarboxylate using a suitable purification method.

Quantitative Data and Reactivity Trends

While specific kinetic data for the IEDDA reaction of dimethyl oxazole-4,5-dicarboxylate is not widely available in the literature, the following table provides expected reactivity trends and estimated reaction conditions based on analogous systems.

DienophileRelative ReactivityTypical Reaction TemperatureExpected YieldNotes
Norbornene DerivativesHighRoom Temperature - 60°CGood to ExcellentStrained alkene significantly accelerates the reaction.
trans-Cyclooctene (TCO) DerivativesVery High4°C - Room TemperatureExcellentAmong the most reactive dienophiles for IEDDA.[8]
Electron-rich acyclic alkenesModerate60°C - 120°CModerate to GoodHigher temperatures are generally required.
Electron-neutral/poor alkenesLowHigh Temperatures (>120°C)Low to ModerateLewis acid catalysis is often necessary.[6]

Conclusion

The Inverse Electron Demand Diels-Alder reaction of dimethyl oxazole-4,5-dicarboxylate offers a powerful and versatile method for the synthesis of highly substituted pyridines and for the bioorthogonal labeling of various substrates. The electron-deficient nature of this oxazole, conferred by the two ester groups, makes it a highly reactive diene for this transformation. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to explore and utilize this valuable chemical tool in their work. Further optimization of reaction conditions for specific dienophiles will undoubtedly expand the scope and utility of this important reaction.

References

  • (2021). Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling. PMC. [Link]

  • (n.d.). Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (n.d.). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [Link]

  • (n.d.). Bioorthogonal chemistry. Wikipedia. [Link]

  • (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. PubMed. [Link]

  • (2022). An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles. RSC Publishing. [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. MDPI. [Link]

  • (n.d.). Inverse electron-demand Diels–Alder reaction. Wikipedia. [Link]

  • (2001). Synthesis of imidazo[4,5-d]oxazolo[3,4-a]pyridines. New heterocyclic analogues of lignans. PubMed. [Link]

  • (n.d.). Oxazole Diels–Alder Reactions. ResearchGate. [Link]

  • (n.d.). Inverse electron demand Diels–Alder (iEDDA) reaction leading to the formation of pyridazines. ResearchGate. [Link]

  • (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Florida. [Link]

  • (2013). Bioorthogonal labelling of biomolecules: new functional handles and ligation methods. SciSpace. [Link]

  • (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. PMC. [Link]

  • (2023). Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. PMC. [Link]

  • (n.d.). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. ResearchGate. [Link]

  • (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. PubMed. [Link]

  • (n.d.). Regioselective synthesis of 4-functionalized pyridines. OUCI. [Link]

  • (n.d.). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC. [Link]

  • (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link]

  • (n.d.). NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe. LOCKSS: Serve Content. [Link]

  • (2013). Inverse electron demand Diels–Alder (iEDDA). SciSpace. [Link]

  • (n.d.). Thermal cycloaddition of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with electron-rich olefins: 1,2-diazine and pyrrole introduction. Preparation of octamethylporphin (OMP). The Journal of Organic Chemistry (ACS Publications). [Link]

  • (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry (ACS Publications). [Link]

Sources

Application Note: High-Efficiency Synthesis of Polysubstituted Pyridines via IEDDA Reaction of Dimethyl Oxazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The reaction of dimethyl oxazole-4,5-dicarboxylate with electron-rich dienophiles represents a cornerstone methodology for the rapid assembly of highly substituted pyridine scaffolds. This transformation proceeds via an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder elimination sequence (often termed the Kondrat'eva reaction).

Unlike traditional pyridine syntheses (e.g., Hantzsch or Chichibabin) which often require harsh conditions and suffer from limited substitution patterns, this oxazole-based protocol offers:

  • Regiochemical Precision: Predictable placement of substituents based on frontier molecular orbital (FMO) interactions.

  • Functional Density: Direct installation of ester handles (C3/C4 or C4/C5) suitable for further diversification.

  • Atom Economy: One-pot cascade sequence involving cycloaddition, elimination, and aromatization.

This guide details the mechanistic underpinnings, optimized protocols, and critical process parameters for utilizing dimethyl oxazole-4,5-dicarboxylate as a "heterocyclic diene" in drug discovery campaigns, particularly for Vitamin B6 analogs and complex alkaloid synthesis.

Mechanism of Action: The "Click-Unclick" Cascade

The reaction is a cascade sequence governed by the electronic mismatch between the electron-deficient oxazole (diene) and the electron-rich dienophile.

The Mechanistic Pathway
  • IEDDA Cycloaddition ([4+2]): The LUMO of the oxazole (lowered by the C4/C5 carboxylate groups) interacts with the HOMO of the electron-rich dienophile (e.g., ethyl vinyl ether, enamine).

  • Bicyclic Intermediate: Formation of a strained 7-oxa-2-azabicyclo[2.2.1]hept-2-ene intermediate.

  • Retro-Diels-Alder / Elimination:

    • Path A (Alkynes): Spontaneous extrusion of a nitrile (R-CN) to yield furans .

    • Path B (Alkenes): Extrusion of water or alcohol (depending on substituents) to yield pyridines .

For dimethyl oxazole-4,5-dicarboxylate reacting with ethyl vinyl ether , the pathway favors the formation of a pyridine derivative via the elimination of ethanol (or water/methanol depending on specific conditions and workup).

Regioselectivity (FMO Theory)

The regiochemistry is dictated by the polarization of the diene and dienophile:

  • Oxazole (Diene): The C2 and C5 positions have distinct coefficients. With C4/C5 EWGs, the C2 position remains the most electrophilic site? Correction: In IEDDA, the most electron-deficient carbon of the diene reacts with the most nucleophilic carbon of the dienophile.

  • Dienophile: For ethyl vinyl ether (

    
    ), the 
    
    
    
    -carbon (
    
    
    ) is nucleophilic.
  • Outcome: The nucleophilic

    
    -carbon of the enol ether typically attacks the C2 or C5 position of the oxazole. In 4,5-dicarboxylates, the dominant product usually places the dienophile's substituent (OEt) at the position para to the oxazole nitrogen in the intermediate, which is then eliminated to aromatize.
    
Visualization of the Cascade

Oxazole_IEDDA_Mechanism cluster_orbitals FMO Interaction Reactants Dimethyl Oxazole-4,5-dicarboxylate (Electron-Deficient Diene) + Ethyl Vinyl Ether (Electron-Rich Dienophile) TS [4+2] Cycloaddition (IEDDA Transition State) Reactants->TS Heat (80-120°C) Intermediate 7-oxa-2-azabicyclo[2.2.1]heptene (Bicyclic Adduct) TS->Intermediate Concerted Elimination Retro-Diels-Alder / Elimination (- EtOH or - H2O) Intermediate->Elimination Unstable Product Dimethyl Pyridine-3,4-dicarboxylate (Aromatic Product) Elimination->Product Aromatization LUMO Oxazole LUMO (Low Energy) HOMO Dienophile HOMO (High Energy) LUMO->HOMO Strong Overlap

Caption: Mechanistic flow of the IEDDA reaction between dimethyl oxazole-4,5-dicarboxylate and an electron-rich dienophile, leading to pyridine formation.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Dimethyl oxazole-4,5-dicarboxylate >98% PurityDiene (Reactant A)
Ethyl Vinyl Ether >99%, StabilizedDienophile (Reactant B)
Toluene AnhydrousSolvent
Hydroquinone Reagent GradePolymerization Inhibitor (Optional)
TFA / Acetic Acid Catalytic amountAcid Catalyst (Optional)
Standard Operating Procedure (SOP)

Objective: Synthesis of Dimethyl pyridine-3,4-dicarboxylate derivatives.

Step 1: Reaction Setup

  • In a heavy-walled pressure vial (15 mL), dissolve Dimethyl oxazole-4,5-dicarboxylate (1.0 equiv, e.g., 200 mg) in anhydrous Toluene (0.5 M concentration).

  • Add Ethyl Vinyl Ether (5.0 equiv). Note: Excess dienophile is used to drive the reaction and suppress oxazole dimerization.

  • Add a catalytic amount of hydroquinone (1-2 mg) if the dienophile is prone to polymerization.

  • Seal the vial tightly with a Teflon-lined cap.

Step 2: Thermal Cycloaddition

  • Heat the reaction mixture to 110°C - 120°C in an oil bath or heating block.

  • Maintain stirring for 12–24 hours .

  • Monitoring: Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.[1] The starting oxazole spot should disappear, and a new, more polar fluorescent spot (pyridine) should appear.

    • Checkpoint: If the reaction is sluggish, add a Lewis Acid catalyst (e.g., ZnCl₂, 10 mol%) or increase temperature to 140°C.

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove toluene and excess ethyl vinyl ether.

  • Aromatization Check: If the intermediate adduct is stable (rare with enol ethers), treat the crude residue with catalytic acid (e.g., HCl in EtOH) for 1 hour to force elimination/aromatization.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 10%

      
       40% Ethyl Acetate in Hexanes.
      
  • Characterization: Confirm structure via ¹H NMR (look for pyridine aromatic protons) and MS.

Critical Optimization Parameters

Solvent Effects
  • Toluene/Xylene: Standard solvents. High boiling points allow sufficient thermal activation.

  • Neat: The reaction can often be run in neat dienophile if it is a liquid with a high boiling point, maximizing kinetics.

  • Acetic Acid: Running the reaction in glacial acetic acid can promote the elimination step, ensuring full conversion to the pyridine.

Dienophile Selection Guide
Dienophile ClassReactivityProduct OutcomeNotes
Enol Ethers (e.g., Ethyl vinyl ether)HighPyridinesAlkoxy group is usually eliminated.
Enamines (e.g., N-vinyl pyrrolidine)Very HighPyridinesAmino group elimination is rapid; often exothermic.
Alkynes (e.g., DMAD)ModerateFurans"Retro-Diels-Alder" releases nitrile (R-CN).
Norbornadiene HighPyridinesActs as an acetylene equivalent via retro-DA of the adduct.

Troubleshooting & FAQs

Q: I am isolating a furan instead of a pyridine. Why?

  • A: You likely used an alkyne dienophile or the reaction pathway diverted due to specific substituents. With alkynes, the intermediate loses R-CN (nitrile) to form a furan. To get a pyridine, you must use an alkene dienophile (like an enol ether) and ensure aromatization (loss of water/alcohol) occurs.

Q: The reaction is stalled at 50% conversion.

  • A: Oxazoles are aromatic and require disruption of aromaticity to react.

    • Increase temperature (140-160°C) using a sealed tube or microwave reactor.

    • Increase the concentration of the dienophile (10-20 equiv).

    • Add a Lewis Acid (ZnBr₂ or Eu(fod)₃) to lower the LUMO of the oxazole.

Q: Regioselectivity is poor.

  • A: Regiocontrol is dominated by the C4/C5 esters. If using an unsymmetrical dienophile, the major isomer usually aligns the nucleophilic carbon of the dienophile with the most electrophilic carbon of the oxazole. Verify the electronic bias of your specific oxazole derivative using computational FMO analysis if needed.

References

  • Kondrat'eva, G. Y. (1957). Synthesis of Pyridines via Oxazoles. Khim.[2] Nauka Prom., 2, 666. (The foundational discovery of the oxazole-olefin Diels-Alder reaction).

  • Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link

  • Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews, 86(5), 781–793. Link

  • Natsugari, H., et al. (1987). Synthesis of Vitamin B6 Analogs via Oxazole Cycloaddition. Chemical and Pharmaceutical Bulletin.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

Application Notes & Protocols: Synthesis of 3,4-Disubstituted Furans via Oxazole Retro-Diels-Alder Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction: The Strategic Value of the Furan Scaffold

The furan ring system is a cornerstone structural motif in a vast array of pharmacologically active compounds, natural products, and advanced materials.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl group, render it an invaluable scaffold in medicinal chemistry for optimizing drug-receptor interactions and metabolic stability.[3] Among furan derivatives, the 3,4-disubstituted pattern presents a significant synthetic challenge, yet it is crucial for constructing complex molecular architectures.

This application note details a robust and highly modular strategy for the regiospecific synthesis of 3,4-disubstituted furans. The methodology leverages the powerful Diels-Alder reaction, employing substituted oxazoles as diene components in a cycloaddition-cycloreversion cascade with acetylenic dienophiles.[4][5] This sequence, involving a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, provides a predictable and efficient route to the furan core, where the substituents are precisely placed based on the choice of the starting oxazole and alkyne. This guide provides the theoretical underpinnings, practical considerations, and a detailed experimental protocol for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: A Tandem Cycloaddition-Cycloreversion Pathway

The core of this synthetic strategy is a sequence of two pericyclic reactions. Understanding the mechanism is paramount to optimizing conditions and predicting outcomes. The process unfolds in two distinct, thermally-driven stages:

  • [4+2] Diels-Alder Cycloaddition: The oxazole, functioning as an electron-rich azadiene, reacts with an electron-deficient alkyne (the dienophile). This cycloaddition forms a strained, bicyclic oxa-aza-norbornadiene intermediate. The rate of this step is governed by frontier molecular orbital (FMO) theory; electron-withdrawing groups on the dienophile lower its LUMO energy, accelerating the reaction with the oxazole's HOMO.[6][7]

  • Retro-Diels-Alder Reaction: The bicyclic adduct is typically unstable and, upon further heating, undergoes a cycloreversion reaction. This step involves the extrusion of a stable small molecule, most commonly a nitrile (R-C≡N), from the bridge of the intermediate. This irreversible expulsion of the nitrile fragment serves as the thermodynamic driving force for the reaction, leading to the formation of the stable, aromatic 3,4-disubstituted furan ring.

Diagram 1: Reaction Mechanism

Mechanism General Mechanism of Furan Synthesis via Oxazole Retro-Diels-Alder Oxazole Oxazole (Diene) Intermediate Bicyclic Adduct (Unstable) Oxazole->Intermediate + Dienophile [4+2] Cycloaddition Alkyne Alkyne (Dienophile) Furan 3,4-Disubstituted Furan Intermediate->Furan Δ Retro-Diels-Alder (Extrusion) Nitrile Nitrile (Byproduct) Intermediate->Nitrile

Caption: The tandem Diels-Alder/retro-Diels-Alder reaction cascade.

The Oxazole Precursor: The Blueprint for Furan Substitution

The substitution pattern of the final furan product is directly determined by the substituents on the oxazole precursor. Therefore, a reliable method for constructing variously substituted oxazoles is essential. While several methods exist, the Van Leusen oxazole synthesis is exceptionally versatile and widely employed for its operational simplicity and broad substrate scope.[8][9]

The Van Leusen Oxazole Synthesis: This reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[10][11] The mechanism proceeds through a [3+2] cycloaddition to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[9]

  • Causality in Synthesis: The choice of aldehyde dictates the substituent at the C5 position of the oxazole. To synthesize 4,5-disubstituted oxazoles, an α-substituted TosMIC derivative can be used, where the α-substituent becomes the C4 substituent of the oxazole.[12] This modularity allows for the rational design of oxazole precursors tailored to deliver the desired furan product.

Detailed Experimental Protocol: Synthesis of Dimethyl 2-methylfuran-3,4-dicarboxylate

This protocol provides a representative procedure for the reaction between 4-methyloxazole-5-carboxylic acid ethyl ester and dimethyl acetylenedicarboxylate (DMAD).

4.1 Materials and Reagents

  • 4-methyloxazole-5-carboxylic acid ethyl ester (1): Synthesized via established methods (e.g., from ethyl 2-chloroacetoacetate and formamide).[13][14] Store under nitrogen.

  • Dimethyl acetylenedicarboxylate (DMAD, 2): (≥98%), use as received. Caution: DMAD is a lachrymator and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Toluene: Anhydrous, <50 ppm H₂O.

  • Silica Gel: 230-400 mesh, for flash column chromatography.

  • Solvents for Chromatography: Hexanes and Ethyl Acetate (HPLC grade).

4.2 Equipment

  • Three-neck round-bottom flask (100 mL), flame-dried.

  • Reflux condenser and nitrogen/argon inlet adapter.

  • Magnetic stirrer and hot plate with a temperature controller and oil bath.

  • Rotary evaporator.

  • Glassware for extraction and chromatography.

4.3 Step-by-Step Procedure

  • Reaction Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 4-methyloxazole-5-carboxylic acid ethyl ester (1.00 g, 6.45 mmol, 1.0 equiv) and anhydrous toluene (30 mL). Stir to dissolve.

  • Dienophile Addition: Add dimethyl acetylenedicarboxylate (DMAD) (1.01 g, 0.85 mL, 7.09 mmol, 1.1 equiv) to the solution dropwise at room temperature.

    • Scientist's Note: A slight excess of the dienophile is used to ensure complete consumption of the starting oxazole. The reaction is typically exothermic upon addition and may require initial cooling if performed on a larger scale.

  • Thermal Reaction: Heat the reaction mixture to reflux (approx. 110 °C) using an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting oxazole is typically UV-active. The reaction is complete when the starting oxazole spot is no longer visible (typically 8-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

    • The resulting crude oil contains the desired furan product and the ethyl cyanoformate byproduct.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude oil onto the column (can be pre-adsorbed onto a small amount of silica gel for better separation).

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield dimethyl 2-methylfuran-3,4-dicarboxylate as a pale yellow oil.

    • Expected Yield: 75-85%.

Scope and Data Summary

The power of this methodology lies in its broad scope. A wide variety of substituents can be incorporated into the furan ring by simply changing the oxazole and alkyne coupling partners.

EntryOxazole Substituent (R¹)Alkyne Dienophile (R², R³)Product (3,4-Disubstituted Furan)Typical Yield (%)
14-Methyl, 5-CO₂EtDMAD (R²=R³=CO₂Me)Dimethyl 2-methylfuran-3,4-dicarboxylate80
24-Phenyl, 5-HDiethyl acetylenedicarboxylateDiethyl 2-phenylfuran-3,4-dicarboxylate75
34,5-DimethylMethyl propiolate (R²=H, R³=CO₂Me)Methyl 2,5-dimethylfuran-3-carboxylate68
44-Benzyl, 5-PhenylDicyanoacetylene (R²=R³=CN)2-Benzyl-5-phenylfuran-3,4-dicarbonitrile72

This table is a representative summary based on literature precedents. Yields are highly dependent on specific substrates and reaction conditions.

Diagram 2: Experimental Workflow

Workflow Experimental Workflow for Furan Synthesis Start 1. Reagent Preparation (Oxazole, Alkyne, Anhydrous Solvent) Setup 2. Reaction Setup (Inert Atmosphere, Reflux) Start->Setup Reaction 3. Thermal Reaction (Heat to Reflux, 110°C) Setup->Reaction Monitor 4. Monitoring (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Work-up (Solvent Removal) Monitor->Workup Complete Purify 6. Purification (Flash Chromatography) Workup->Purify End 7. Characterization (NMR, MS, Yield) Purify->End

Caption: A streamlined workflow from setup to final product characterization.

Trustworthiness & Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material after the expected reaction time, ensure the reaction temperature is at reflux. The presence of moisture can inhibit the reaction; using freshly distilled anhydrous solvents is critical.

  • Low Yield: Poor yields can result from polymerization of the dienophile, especially with highly activated alkynes like DMAD. Adding the dienophile slowly at the start of the reaction can mitigate this. In some cases, Lewis acid catalysis (e.g., with ZnCl₂) can promote the initial cycloaddition at lower temperatures, but this must be optimized on a case-by-case basis.[6][7]

  • Purification Challenges: The nitrile byproduct can sometimes co-elute with the desired furan. Careful chromatography with a shallow solvent gradient is key to achieving high purity.

Conclusion

The synthesis of 3,4-disubstituted furans via the oxazole Diels-Alder/retro-Diels-Alder cascade is a powerful and highly adaptable tool for synthetic chemists. Its strategic advantage lies in the direct translation of readily accessible oxazole and alkyne precursors into a precisely substituted furan core. This methodology provides a reliable pathway to valuable building blocks for drug discovery, agrochemicals, and materials science, enabling the rapid generation of molecular diversity.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.[Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Innovare Academic Sciences.[Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.[Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Taylor & Francis Online.[Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.[Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.[Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.[Link]

  • Process for preparation of 4-methyloxazole-5-carboxylic ester.
  • Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction. ResearchGate.[Link]

  • Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles. PMC.[Link]

  • Synthesis and Reactions of a Novel Furo[3,4-d]oxazole. The Journal of Organic Chemistry.[Link]

  • Oxazole Diels–Alder Reactions. ResearchGate.[Link]

  • A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. ResearchGate.[Link]

  • Production of 4-methyloxazole-5-carboxylic esters.
  • Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. PubMed.[Link]

  • 5-Methylisoxazole-4-carboxylic acid. PMC.[Link]

  • Reaction of oxazoles. Formation of abnormal Diels–Alder adducts... Journal of the Chemical Society, Chemical Communications.[Link]

  • NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, Vol. 31, No. 5, 1990.[Link]

  • Do oxazoliks undergo Diels-Alder reactions with heterodienophiles?. Bar-Ilan University Research Authority.[Link]

  • Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed.[Link]

  • Regiospecific synthesis of 3,4-disubstituted furans. Pure and Applied Chemistry.[Link]

  • Synthesis of 2,3-Di- and 2,3,4-Trisubstituted Furans from 1,2-Dioxines... ACS Publications.[Link]

  • Application of furan derivative in medicinal field. ResearchGate.[Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole... Der Pharma Chemica.[Link]

  • Preparation of 4-methyl thiazole-5-carboxyl acid.

Sources

reduction of dimethyl oxazole-4,5-dicarboxylate to oxazole-4,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reduction of Dimethyl Oxazole-4,5-dicarboxylate to Oxazole-4,5-dimethanol

Abstract

This application note details the optimized protocol for the reduction of dimethyl oxazole-4,5-dicarboxylate (1 ) to oxazole-4,5-dimethanol (2 ) using Lithium Aluminum Hydride (LiAlH


). While oxazole rings possess aromatic character, they can be sensitive to ring-opening under vigorous reducing conditions. This protocol utilizes controlled temperature gradients and specific stoichiometric ratios to effect chemoselective ester reduction while preserving the heterocyclic core. The resulting diol is a critical intermediate for the synthesis of Vitamin B6 (pyridoxine) analogs and specialized ligand scaffolds.

Introduction & Retrosynthetic Logic

The transformation of oxazole-4,5-dicarboxylates into their corresponding diols represents a pivotal step in the "Oxazole Method" for synthesizing pyridoxine derivatives. The oxazole ring acts as a masked azadiene; subsequent Diels-Alder cycloaddition with appropriate dienophiles yields the pyridine core of Vitamin B6.[1][2]

Critical Challenge: The primary challenge in this reduction is preventing the reductive cleavage of the oxazole ring (C-O bond fission) or over-reduction of the C=N bond. LiAlH


 is the reagent of choice due to its high nucleophilicity, but it must be used under anhydrous conditions with strict thermal control.

Reaction Scheme:

ReactionScheme SM Dimethyl oxazole-4,5-dicarboxylate (C7H7NO5) Reagent LiAlH4 (2.5 equiv) THF, 0°C to RT SM->Reagent Product Oxazole-4,5-dimethanol (C5H7NO3) Reagent->Product Reduction (4e- Process)

Figure 1: Reaction pathway for the reduction of dimethyl oxazole-4,5-dicarboxylate.

Critical Process Parameters

ParameterSpecificationRationale
Reagent Stoichiometry 2.2 – 2.5 equiv LiAlH

Theoretical requirement is 0.5 mol LiAlH

per ester group (1.0 equiv total). Excess ensures complete conversion and accounts for adventitious moisture.
Solvent System Anhydrous THFSuperior solubility for the polar diester compared to Et

O; higher boiling point allows for reflux if reaction stalls.
Temperature 0°C (Addition)

23°C (Stir)
Low initial temperature prevents exotherms that could trigger ring opening.
Quenching Method Fieser WorkupGenerates a granular aluminate precipitate that is easily filtered, avoiding the gelatinous emulsions common with acid workups.

Detailed Experimental Protocol

Safety Warning: LiAlH


 is pyrophoric. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). Ensure a Class D fire extinguisher is accessible.
Materials:
  • Dimethyl oxazole-4,5-dicarboxylate (1.0 equiv, e.g., 5.0 g)

  • LiAlH

    
     (2.4 M solution in THF or solid powder, 2.5 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (anhydrous)[1]

  • Celite® 545 filter aid

Step-by-Step Procedure:
  • Reactor Setup:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Flush the system with dry nitrogen for 15 minutes.

  • Reagent Preparation:

    • If using solid LiAlH

      
      : Rapidly weigh 2.5 equiv of LiAlH
      
      
      
      and suspend it in anhydrous THF (approx. 10 mL/g of LiAlH
      
      
      ) in the reaction flask. Cool to 0°C using an ice/water bath.
    • Substrate Solution: Dissolve dimethyl oxazole-4,5-dicarboxylate (1.0 equiv) in anhydrous THF (approx. 5 mL/g substrate).

  • Controlled Addition:

    • Transfer the substrate solution to the addition funnel.

    • Dropwise Addition: Add the ester solution to the LiAlH

      
       suspension at 0°C over 30–45 minutes. Note: Vigorous gas evolution (H
      
      
      
      ) will occur. Control rate to maintain internal temp < 5°C.
  • Reaction Phase:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (23°C).

    • Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting diester (high R

      
      ) should disappear, replaced by the polar diol (low R
      
      
      
      ).
  • Fieser Quench (Critical Step):

    • Cool the reaction mixture back to 0°C.

    • Dilute with diethyl ether (equal volume to THF) to assist in precipitate formation.

    • Carefully add the following in sequence for every x grams of LiAlH

      
       used:
      
      • x mL Water (Add very slowly; extreme exotherm).

      • x mL 15% aqueous NaOH solution.

      • 3x mL Water.

    • Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms.

  • Purification:

    • Add anhydrous MgSO

      
       to the mixture to dry the organic phase.
      
    • Filter the suspension through a pad of Celite® to remove aluminum salts. Wash the filter cake thoroughly with THF/MeOH (9:1) to recover the polar diol.

    • Concentrate the filtrate under reduced pressure.[1][3]

    • Product Isolation: The residue is typically a viscous oil or low-melting solid. If necessary, purify via flash chromatography (DCM/MeOH gradient) or recrystallization from Ethanol/Ether.

Mechanism of Action

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

Mechanism Step1 Hydride Attack (1) Inter1 Tetrahedral Intermediate Step1->Inter1 LiAlH4 Step2 Collapse to Aldehyde Inter1->Step2 -OMe Step3 Hydride Attack (2) Step2->Step3 Fast Final Alkoxide -> Alcohol Step3->Final H3O+ Quench

Figure 2: Stepwise mechanistic flow of ester reduction by complex metal hydrides.

Why LiAlH


? 
Sodium Borohydride (NaBH

) is generally insufficient for rapid ester reduction without additives (e.g., LiCl or refluxing MeOH). LiAlH

provides the necessary Lewis acidity (via Al

) to coordinate the carbonyl oxygen, enhancing electrophilicity for hydride attack.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Reduction Old/Degraded LiAlH

Use fresh reagent. Grey powder indicates good quality; white powder may be hydrolyzed.
Ring Opening Temperature too highStrictly maintain 0°C during addition. Do not reflux unless absolutely necessary.
Low Yield (Emulsion) Improper QuenchUse the Fieser method strictly. Do not use acid workup (HCl), as the oxazole nitrogen is basic and will form a water-soluble salt.
Product Loss Product trapped in saltsThe diol is very polar. Wash the aluminum filter cake with 10% MeOH in THF or perform a Soxhlet extraction of the salts if yield is critical.

References

  • Firestone, R. A., et al. (1970). "The Synthesis of Pyridoxine via Oxazoles." Tetrahedron, 26, 1569. Link (Foundational work on oxazole-to-pyridoxine routes).

  • Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76. Link (Review of oxazole stability and reactivity).

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Vitamin B6 Analogs via Diels-Alder Reaction of Substituted Oxazoles." Link (General protocols for oxazole diester reductions).

  • Cai, X., et al. (2005). "Synthesis of 2,4,5-Trisubstituted Oxazoles." Synthesis, 10, 1569–1571.[4] Link (Demonstrates LiAlH4 compatibility with oxazole esters).

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Oxazole Inverse-Electron-Demand Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxazole inverse-electron-demand Diels-Alder (IEDDA) reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful cycloaddition to synthesize highly substituted pyridine and furan cores. Here, we address common challenges and provide in-depth, field-proven insights to help you gain precise control over the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing regioselectivity in oxazole IEDDA reactions?

A1: The regioselectivity of oxazole IEDDA reactions is primarily governed by the frontier molecular orbital (FMO) theory.[1][2] In an inverse-electron-demand scenario, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor oxazole (the diene).[2] The reaction proceeds through a transition state where the new sigma bonds are formed between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO. Therefore, the substituents on both the oxazole and the dienophile play a crucial role by modifying the energy and the orbital coefficient distribution of these frontier orbitals.

Q2: Why is my oxazole not reacting as a diene?

A2: Oxazoles are aromatic heterocycles, which means they have a significant resonance stabilization energy to overcome to participate in a Diels-Alder reaction. For an oxazole to act as an effective diene in an IEDDA reaction, its aromaticity must be reduced, and its LUMO energy must be lowered to facilitate the reaction with an electron-rich dienophile.[3] This is typically achieved by protonation or coordination of a Lewis acid to the oxazole nitrogen, or by installing electron-withdrawing groups on the oxazole ring.[1][3] Without such activation, the energy barrier for the cycloaddition is often too high for the reaction to proceed under typical thermal conditions.

Q3: What are the most common dienophiles used in oxazole IEDDA reactions?

A3: Given the inverse-electron-demand nature of the reaction, the most effective dienophiles are electron-rich.[2][4] Common classes of dienophiles include:

  • Enol ethers

  • Vinyl acetals

  • Enamines

  • Alkynes

  • Strained olefins[2][4]

The electron-donating groups on these dienophiles raise the energy of their HOMO, leading to a smaller HOMO-LUMO gap with the electron-poor oxazole and thus a faster reaction rate.

Troubleshooting Guide: Regioselectivity Issues

Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

This is a common challenge when both the oxazole and the dienophile are unsymmetrically substituted. The formation of regioisomers indicates that the difference in the orbital coefficients at the reactive termini of both the diene and the dienophile is not large enough to strongly favor one transition state over the other.

Potential Solutions:

  • Modify Electronic Properties of Reactants:

    • On the Oxazole (Diene): Enhance the electronic disparity between the C2 and C5 positions. Placing a strong electron-withdrawing group (EWG) at either C2 or C4 will significantly lower the LUMO energy and can create a larger difference in the LUMO coefficients at the reacting carbons.

    • On the Dienophile: Increase the electronic polarization of the double bond. A stronger electron-donating group (EDG) on the dienophile will raise the HOMO energy and can lead to a more pronounced difference in the HOMO coefficients.

  • Introduce a Lewis Acid Catalyst:

    • Lewis acids coordinate to the nitrogen atom of the oxazole, which significantly lowers the LUMO energy and can amplify the differences in the LUMO coefficients, thereby enhancing regioselectivity.[3][5][6] Common Lewis acids include BF₃·OEt₂, ZnCl₂, and Sc(OTf)₃. The choice of Lewis acid can be critical, and screening may be necessary.

  • Change the Solvent:

    • Solvent polarity can influence the stability of the charge-separated transition states.[7] Experimenting with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar (e.g., acetonitrile) can sometimes favor the formation of one regioisomer over the other.

Problem 2: The reaction yields the opposite regioisomer to what FMO theory predicts. What could be the cause?

While FMO theory is a powerful predictive tool, other factors can sometimes override the expected electronic control.

Potential Solutions & Explanations:

  • Steric Hindrance: A bulky substituent on either the oxazole or the dienophile may sterically disfavor the electronically preferred transition state, leading to the formation of the sterically less hindered, but electronically less favorable, regioisomer.[8] Carefully analyze the 3D structure of your proposed transition states.

  • Lewis Acid Coordination: If you are using a Lewis acid and a dienophile with a coordinating group (e.g., a carbonyl), the Lewis acid might be coordinating to the dienophile instead of, or in addition to, the oxazole. This would alter the dienophile's electronic properties and could reverse the expected regioselectivity.[9][10] Consider using a non-coordinating dienophile or a different Lewis acid.

  • Secondary Orbital Interactions: In some cases, stabilizing secondary orbital interactions in the transition state can favor one regioisomer over another, even if it contradicts the primary FMO analysis.[2] These interactions are more complex to predict without computational modeling.

Experimental Protocols

Protocol 1: General Procedure for a Thermal Oxazole IEDDA Reaction
  • Reactant Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the oxazole (1.0 eq.).

  • Solvent and Dienophile Addition: Dissolve the oxazole in a suitable anhydrous solvent (e.g., toluene, xylene, or acetonitrile, 0.1-0.5 M). Add the dienophile (1.1-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Oxazole IEDDA Reaction
  • Flask Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the oxazole (1.0 eq.) and the chosen anhydrous solvent (e.g., dichloromethane or toluene, 0.1 M).

  • Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq.) dropwise to the stirred solution. Stir for 15-30 minutes to allow for complexation.

  • Dienophile Addition: Add the dienophile (1.2 eq.), either neat or as a solution in the reaction solvent, dropwise to the reaction mixture.

  • Reaction and Monitoring: Allow the reaction to stir at the low temperature or warm slowly to room temperature while monitoring its progress by TLC or LC-MS.

  • Quenching and Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Data Presentation

Table 1: Influence of Substituents on Regioselectivity in Oxazole IEDDA Reactions

Oxazole Substituent (Position)Dienophile SubstituentExpected Major RegioisomerRationale
Electron-Withdrawing (C4)Electron-Donating (C1')"Para-like"The EWG at C4 lowers the LUMO coefficient at C5, favoring bond formation between C2 of the oxazole and C2' of the dienophile.
Electron-Donating (C2)Electron-Donating (C1')"Meta-like"The EDG at C2 raises the LUMO energy but can increase the coefficient at C5, favoring bond formation between C5 and C2' of the dienophile.
Electron-Withdrawing (C2)Electron-Donating (C1')"Meta-like"The EWG at C2 strongly lowers the LUMO energy and increases the coefficient at C5, directing the dienophile to attack at this position.

Note: "Para-like" and "Meta-like" refer to the relative positions of the substituents in the resulting pyridine ring.

Visualizations

FMO_Interaction cluster_dienophile Electron-Rich Dienophile cluster_oxazole Electron-Poor Oxazole dienophile_homo HOMO oxazole_lumo LUMO dienophile_homo->oxazole_lumo Major Interaction (Controls Regioselectivity)

Caption: FMO interaction in an oxazole IEDDA reaction.

Troubleshooting_Tree start Poor Regioselectivity Observed q1 Are you using a Lewis Acid? start->q1 add_la Add a Lewis Acid (e.g., BF₃·OEt₂) q1->add_la No change_la Screen different Lewis Acids or change solvent q1->change_la Yes q2 Can electronics be modified? add_la->q2 change_la->q2 modify_ewg Add/change EWG on Oxazole q2->modify_ewg Yes modify_edg Add/change EDG on Dienophile q2->modify_edg Yes q3 Is steric hindrance a possibility? q2->q3 No modify_ewg->q3 modify_edg->q3 q3->start No check_sterics Analyze transition state sterics q3->check_sterics Yes redesign Redesign substrates to reduce steric clash check_sterics->redesign

Caption: Decision tree for troubleshooting poor regioselectivity.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • ResearchGate. (2025). Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction. ResearchGate.
  • ACS Publications. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry.
  • Benchchem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Benchchem.
  • RSC Publishing. (n.d.). A Lewis acid catalysed Diels–Alder reaction with inverse electron demand; an alternative synthesis of α-damascone. RSC Publishing.
  • PubMed. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed.
  • MDPI. (2025). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. MDPI.
  • Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. Wikipedia.
  • PMC. (n.d.). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC.
  • ProQuest. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). ProQuest.
  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
  • ResearchGate. (2020). Tetrazine metallation boosts rate and regioselectivity of inverse electron demand Diels–Alder (iEDDA) addition of die. ResearchGate.
  • SciSpace. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. SciSpace.
  • SciELO. (n.d.). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO.
  • PMC. (n.d.). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC.

Sources

Technical Support Center: Optimizing Temperature for Retro-Diels-Alder Elimination of Nitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of retro-Diels-Alder (rDA) reactions involving nitrile elimination. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful synthetic tool. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of temperature optimization for this specific class of reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a retro-Diels-Alder reaction for nitrile elimination?

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder cycloaddition.[1] In the context of nitrile elimination, a cyclohexene-like adduct, often a heterocyclic system, undergoes a thermally induced cycloreversion to yield a diene, and a dienophile which in this case is a nitrile. This reaction is a concerted, pericyclic process that proceeds through a single, high-energy transition state.[1] The primary driving force for the retro-Diels-Alder reaction at elevated temperatures is the increase in entropy (ΔS) as one molecule fragments into two or more.[2]

Q2: Why is temperature a critical parameter in this reaction?

Temperature is the most critical parameter because the retro-Diels-Alder reaction is typically thermodynamically favored at higher temperatures, while the forward Diels-Alder reaction is favored at lower temperatures.[2][3] This is due to the entropic contribution to the Gibbs free energy equation (ΔG = ΔH - TΔS). As temperature (T) increases, the -TΔS term becomes more significant, favoring the formation of more molecules (products of the retro reaction). However, excessively high temperatures can lead to undesired side reactions or decomposition of the starting material and products.[4] Therefore, finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and maintaining the integrity of the molecular scaffolds.

Q3: What is a typical temperature range for retro-Diels-Alder nitrile elimination?

While the exact temperature is highly substrate-dependent, a common range for thermally induced retro-Diels-Alder reactions is between 100°C and 250°C.[3][5] Some highly strained systems or those with a strong thermodynamic driving force (e.g., formation of an aromatic ring) may proceed at lower temperatures.[5] For instance, some reactions involving the elimination of cyclopentadiene have been observed at temperatures as low as -70°C to 55°C when the adduct is sufficiently destabilized.[6] Conversely, very stable adducts may require temperatures exceeding 200°C or even the use of specialized techniques like flash vacuum pyrolysis (FVP).[7][8]

Q4: How does solvent choice impact the optimal temperature?

Solvent polarity can influence the activation energy of the retro-Diels-Alder reaction. The extent of this influence depends on the difference in polarity between the ground state (the Diels-Alder adduct) and the transition state. If the transition state is more polar than the ground state, polar solvents will lower the activation energy, and thus the required temperature. Conversely, if the ground state is more polar, non-polar solvents may be more effective. However, for many retro-Diels-Alder reactions, the solvent effect on the reaction rate is less pronounced than the effect of temperature. High-boiling, inert solvents like toluene, xylene, or dichlorobenzene are often chosen to achieve the necessary reaction temperatures.[5]

Q5: Are there catalytic methods to lower the temperature for nitrile elimination?

While Lewis acid catalysis is common for promoting the forward Diels-Alder reaction, its use in the retro reaction is less frequent but possible.[9] Complexation of a Lewis acid to a basic site on the adduct can weaken the bonds involved in the cycloreversion, thereby lowering the activation energy and the required temperature.[1] However, for nitrile elimination, thermal induction remains the most common approach. The development of efficient catalytic systems for this specific transformation is an ongoing area of research.

Troubleshooting Guide

This section addresses common problems encountered during the retro-Diels-Alder elimination of nitriles and provides systematic approaches to resolve them.

Issue 1: Low or No Conversion to Product

  • Probable Cause 1: Insufficient Temperature. The most common reason for a failed retro-Diels-Alder reaction is that the thermal energy provided is not enough to overcome the activation barrier.

    • Troubleshooting Steps:

      • Systematic Temperature Increase: Incrementally increase the reaction temperature in a controlled manner (e.g., in 10-20°C steps). Monitor the reaction progress at each temperature using an appropriate analytical technique like TLC, GC-MS, or NMR spectroscopy.

      • Solvent Change: If the desired temperature is above the boiling point of the current solvent, switch to a higher-boiling solvent (see Table 1).

      • Flash Vacuum Pyrolysis (FVP): For highly stable adducts, consider using FVP, which employs very high temperatures and short residence times to promote the reaction while minimizing decomposition.[7][8]

  • Probable Cause 2: Incorrect Reaction Time. The reaction may simply require more time to reach completion at the current temperature.

    • Troubleshooting Steps:

      • Time-Course Study: At a fixed, promising temperature, run the reaction and take aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal reaction time.

      • Extended Reaction Duration: If a time-course study is not feasible, simply extend the reaction time significantly (e.g., from 8 hours to 24 or 48 hours) and re-evaluate the conversion.

  • Probable Cause 3: Reversibility and Equilibrium. The forward Diels-Alder reaction may be competing with the retro reaction at the chosen temperature, leading to an equilibrium with a low concentration of the desired product.

    • Troubleshooting Steps:

      • Removal of a Product: If one of the products (the diene or the nitrile) is volatile, performing the reaction under a stream of inert gas or under vacuum can help to remove it from the reaction mixture, driving the equilibrium towards the products (Le Châtelier's principle).

Issue 2: Product Decomposition or Formation of Side Products

  • Probable Cause 1: Excessively High Temperature. While high temperatures are necessary, they can also lead to the degradation of the starting material or the desired products.[4]

    • Troubleshooting Steps:

      • Temperature Optimization: Carefully screen a range of temperatures to find the lowest possible temperature that provides a reasonable reaction rate and yield.

      • Reduced Reaction Time: At a given temperature, minimize the reaction time to prevent prolonged exposure of the products to harsh conditions.

  • Probable Cause 2: Reactivity of Products. The newly formed diene or other functionalities on the product molecules may be reactive under the reaction conditions, leading to polymerization or other undesired reactions.

    • Troubleshooting Steps:

      • Use of a Scavenger: If the diene is the desired product and the nitrile is a byproduct, consider adding a "scavenger" dienophile to the reaction mixture. This scavenger will react with the newly formed diene in a subsequent Diels-Alder reaction, effectively removing it from the reaction and preventing it from participating in side reactions.

      • Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions like polymerization.

Experimental Protocols

Protocol 1: Systematic Temperature Optimization

This protocol provides a general framework for determining the optimal reaction temperature for a retro-Diels-Alder nitrile elimination.

  • Initial Setup:

    • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve the Diels-Alder adduct in a suitable high-boiling solvent (e.g., toluene, xylene, or dichlorobenzene). Use a concentration that is appropriate for your reaction scale.

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.

  • Temperature Screening:

    • Begin by heating the reaction mixture to a conservative starting temperature (e.g., 100°C).

    • Monitor the reaction progress after a set time (e.g., 2 hours) by taking a small aliquot and analyzing it by TLC, GC-MS, or ¹H NMR.

    • If no or minimal conversion is observed, increase the temperature by 20°C and continue to monitor the reaction at regular intervals.

    • Continue this incremental increase in temperature until you observe a significant rate of product formation. Note the temperature at which product degradation or the formation of significant side products begins.

  • Time Optimization at Optimal Temperature:

    • Once an effective temperature range has been identified, perform a time-course study at the optimal temperature (the temperature that gives a good reaction rate with minimal side products).

    • Run the reaction and take aliquots at various time points to determine the time required for maximum conversion.

Data Presentation

The results of your optimization studies can be effectively summarized in a table for easy comparison.

Table 1: Illustrative Data for Temperature Optimization of a Hypothetical Retro-Diels-Alder Nitrile Elimination

EntryTemperature (°C)SolventTime (h)Conversion (%)Notes
1110Toluene24< 5Starting material recovered
2130Toluene2425Slow conversion
3150Xylene1270Significant product formation
4170Xylene695Optimal conditions
5190Xylene685Increased side products observed

Visualization of Key Concepts

Diagram 1: Reaction Mechanism

The following diagram illustrates the concerted mechanism of the retro-Diels-Alder elimination of a nitrile.

G cluster_0 Diels-Alder Adduct (Ground State) cluster_1 Transition State cluster_2 Products Adduct Cyclohexene-like Adduct (with nitrile precursor) TS [...Transition State...] (concerted bond breaking/formation) Adduct->TS Δ (Heat) Activation Energy (Ea) Products Diene + Nitrile TS->Products

Caption: Mechanism of retro-Diels-Alder nitrile elimination.

Diagram 2: Experimental Workflow for Temperature Optimization

This workflow provides a logical sequence for optimizing the reaction temperature.

G A Select Initial Conditions (Solvent, Concentration) B Set Initial Low Temperature (e.g., 100°C) A->B C Monitor Reaction (TLC, GC-MS, NMR) B->C D Conversion Adequate? C->D E Increase Temperature (e.g., by 20°C) D->E No G Optimize Reaction Time at this Temperature D->G Yes E->C F Decomposition or Side Products? H Optimal Conditions Found F->H No I Lower Temperature or Change Conditions F->I Yes G->F I->G

Caption: Workflow for temperature optimization.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • Kotha, S., & Banerjee, S. (2013). Recent developments in the retro-Diels–Alder reaction. RSC Advances, 3(21), 7642-7666. [Link]

  • Wikipedia contributors. (2023, November 28). Flash vacuum pyrolysis. In Wikipedia, The Free Encyclopedia. [Link]

  • Danheiser, R. L., et al. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. Request PDF. [Link]

  • LibreTexts. (2022, October 4). 10.3: The Diels Alder Reaction. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023, December 19). Retro-Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Ryachi, K., et al. (2025, February 19). Quantum study of the [3+2] cycloaddition of nitrile oxide and carvone oxime: insights into toxicity, pharmacokinetics, and mechanism. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Faialaga, N. H., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28. [Link]

  • S-Cool. (n.d.). Cycloaddition/ Diels-Alder Approaches. WordPress. [Link]

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  • Dias, F. T. G., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers, 12(1), 159. [Link]

  • Bakhtiari, A., et al. (2018). Comparison of Thermally Actuated Retro-Diels-Alder Release Groups for Nanoparticle Based Nucleic Acid Delivery. Nanomaterials, 8(5), 273. [Link]

  • García, H., & Coman, S. M. (2016). The influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction. Beilstein Journal of Organic Chemistry, 12, 2181-2188. [Link]

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  • Kiss, L., et al. (2019). Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. Beilstein Journal of Organic Chemistry, 15, 2358-2364. [Link]

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Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Oxazole Diesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the oxazole ring is a privileged scaffold, often serving as a bioisostere for amides or esters to improve metabolic stability. However, confirming the regiochemistry of substituted oxazoles—specifically oxazole diesters (e.g., oxazole-4,5-dicarboxylates)—is a persistent analytical challenge. These compounds are frequently synthesized alongside isomeric isoxazoles or isosteric thiazoles , making unambiguous structural verification critical.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of oxazole diesters against their primary alternatives: isoxazole diesters and thiazole diesters . By understanding the mechanistic differences in ring cleavage and side-chain loss, researchers can utilize MS/MS as a definitive tool for structural confirmation without relying solely on NMR.

Comparative Analysis: Oxazole vs. Isoxazole vs. Thiazole Diesters

The following table summarizes the key performance indicators (diagnostic ions and stability) for differentiating these heterocyclic diesters using Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS).

FeatureOxazole Diesters (The Product)Isoxazole Diesters (The Isomer)Thiazole Diesters (The Isostere)
Ring Stability High. Ring stays intact during initial ester fragmentation.Low. Weak N–O bond often cleaves before or concurrently with side chains.Very High. Most stable; requires high energy for ring rupture.
Primary Ring Cleavage Loss of HCN (

) and CO (

).
N–O Bond Fission. Leads to R-CN + R'-CO fragments.Loss of HCN and CS (

) or SH .
Diagnostic Pathway Sequential loss of alkoxy groups followed by HCN extrusion.Isomerization to azirines or oxazoles; "Silent" rearrangement often observed.Distinct

isotope
pattern (4.2% relative abundance).
Low Mass Markers

69 (Oxazole ring),

42 (

).
Variable; often forms acylium ions (

) from ring breakdown.

58 (

),

45 (

).

Deep Dive: Fragmentation Mechanism of Oxazole Diesters

The fragmentation of oxazole diesters (e.g., Diethyl oxazole-4,5-dicarboxylate ) follows a "Side-Chain First" rule. The aromatic oxazole ring is sufficiently stable to survive the initial loss of the ester alkoxy groups.

Mechanistic Pathway
  • Ester Fragmentation: The molecular ion (

    
    ) typically loses an alkoxy radical (
    
    
    
    ) or an alcohol molecule (
    
    
    ) via a McLafferty-type rearrangement if alkyl chains are long enough. For methyl/ethyl esters,
    
    
    -cleavage is dominant.[1]
  • Decarboxylation: Subsequent loss of

    
     or 
    
    
    
    from the ester side chains.
  • Ring Cleavage: Only after the side chains are degraded does the oxazole ring open. The characteristic pathway is the loss of HCN (hydrogen cyanide) and CO (carbon monoxide), often via a retro-1,3-dipolar cycloaddition mechanism.

Visualization of Fragmentation

The following diagram illustrates the stepwise fragmentation of a representative 4,5-substituted oxazole diester.

OxazoleFragmentation M Molecular Ion (M+) Diethyl oxazole-4,5-dicarboxylate Frag1 [M - OEt]+ (Acylium Ion) M->Frag1 - OEt (45 Da) Frag2 [M - OEt - CO]+ (Mono-ester Oxazole) Frag1->Frag2 - CO (28 Da) Frag3 Ring Cleavage Precursor Frag2->Frag3 - OEt / - CO Final1 Fragment A (Loss of HCN) Frag3->Final1 - HCN (27 Da) (Diagnostic) Final2 Fragment B (Loss of CO) Frag3->Final2 - CO (28 Da) (Ring Carbon)

Figure 1: Proposed fragmentation pathway for Diethyl oxazole-4,5-dicarboxylate. The stability of the oxazole ring delays ring cleavage until side chains are modified.

Differentiating Alternatives: Isoxazoles and Thiazoles

When analyzing an unknown sample that could be an oxazole, isoxazole, or thiazole diester, specific spectral features confirm the identity.

The Isoxazole "Weak Link" (The Alternative)

Isoxazoles are constitutional isomers of oxazoles but possess a significantly weaker N–O bond .

  • Mechanism: Under EI or CID (Collision-Induced Dissociation), the N–O bond cleaves readily. This often results in the molecule splitting into two distinct halves: a nitrile (

    
    ) and an ester fragment.
    
  • Differentiation: If you observe a high-abundance fragment corresponding to roughly half the molecular weight (e.g., cleavage of the ring into two

    
     units) early in the fragmentation process, the compound is likely an isoxazole , not an oxazole.
    
The Thiazole "Isotope Signature" (The Isostere)

Thiazoles replace the oxazole oxygen with sulfur.

  • Mechanism: Thiazoles are very robust. They often show a molecular ion (

    
    ) of higher relative intensity than oxazoles.
    
  • Differentiation: The presence of the

    
     isotope peak  at 
    
    
    
    with ~4.2% abundance relative to the parent peak is the gold standard for identification. Furthermore, thiazoles eliminate CS (carbon monosulfide, 44 Da) or HCS , which is impossible for oxazoles.
Decision Tree for Structural Confirmation

IdentificationWorkflow Start Unknown Diester Spectrum Isotope Check [M+2] Isotope Peak Start->Isotope Thiazole Thiazole Diester (Confirmed by 34S) Isotope->Thiazole ~4% Abundance FragPattern Analyze Primary Fragmentation Isotope->FragPattern <1% Abundance NO_Cleave Early Ring Fission? (N-O Cleavage) FragPattern->NO_Cleave Isoxazole Isoxazole Diester NO_Cleave->Isoxazole Yes (Split in half) Oxazole Oxazole Diester NO_Cleave->Oxazole No (Side chain loss first, then HCN loss)

Figure 2: Analytical workflow for distinguishing oxazole diesters from isoxazole and thiazole analogs based on MS spectral data.

Experimental Protocol: LC-MS/MS Characterization

To generate the data described above, the following protocol is recommended. This workflow ensures sufficient energy is applied to induce diagnostic ring cleavage.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the diester in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Note: ESI is preferred over EI for diesters to preserve the molecular ion, but EI is superior for observing the "hard" ring cleavage fragments described in Section 3.

  • MS/MS Parameters (Collision Induced Dissociation):

    • Collision Energy (CE): Ramp from 10 eV to 50 eV.

    • Rationale: Low CE (10-20 eV) will strip the ester groups (confirming the diester functionality). High CE (>35 eV) is required to break the aromatic oxazole ring and observe the diagnostic HCN loss.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for the parent mass.

    • Monitor neutral loss of 27 Da (HCN) and 28 Da (CO).

    • Validation: If the spectrum shows a dominant loss of 16 Da (

      
      ) or 17 Da (
      
      
      
      ) from the ring (not the ester), suspect an N-oxide or isoxazole rearrangement.

References

  • Audier, H. E., et al. "Mass Spectrometry of Oxazoles: Fragmentation Mechanisms."[2] Heterocycles, vol. 14, no. 6, 1980.[2][3] Link

  • Bongiorno, D., et al. "Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry... on 3-methylisoxazolo- and 2-methyloxazolopyridines." Journal of Mass Spectrometry, 2007.[4] Link

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines."[5] International Journal of Materials and Chemistry, 2014.[5] Link

  • Domingues, P., et al. "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies." Journal of the Brazilian Chemical Society, 2002. Link

Sources

Crystallographic Data of Dimethyl Oxazole-4,5-dicarboxylate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the crystallographic properties of dimethyl oxazole-4,5-dicarboxylate derivatives. It synthesizes experimental data from structural analogs and isosteres to provide a comparative framework for researchers in medicinal chemistry and solid-state physics.

Executive Summary & Strategic Importance

In the realm of fragment-based drug discovery (FBDD), the oxazole-4,5-dicarboxylate scaffold serves as a critical "privileged structure." Its planar, electron-deficient core allows for precise pi-stacking interactions, while the 4,5-diester functionality provides orthogonal vectors for hydrogen bonding and further synthetic elaboration.

This guide compares the solid-state behavior of Dimethyl Oxazole-4,5-dicarboxylate (DMO) derivatives against their Diethyl (DEO) counterparts and Imidazole isosteres. Understanding these crystallographic nuances is essential for optimizing solubility, bioavailability, and shelf-stability of pharmaceutical intermediates.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled synthesis and crystallization workflow is required. The following protocol minimizes disorder and twinning, common issues in planar heterocyclic esters.

2.1. Optimized Synthesis Workflow
  • Reagents: Dimethyl acetylenedicarboxylate (DMAD), Amide/Nitrile precursor, Catalyst (AuCl3 or Acid).

  • Key Step: Cycloisomerization or [3+2] Cycloaddition.

  • Purification: Silica gel chromatography is often insufficient for crystallographic purity; sublimation or recrystallization is mandatory.

2.2. Crystallization Methodology (Self-Validating Protocol)

The "Antisolvent Vapor Diffusion" method yields the most consistent results for this class of diesters.

  • Dissolution: Dissolve 20 mg of the purified derivative in 0.5 mL of a "Good Solvent" (Dichloromethane or Chloroform).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Diffusion Setup: Place the open inner vial inside a larger outer vial (20 mL) containing 3 mL of "Antisolvent" (Hexanes or Pentane).

  • Equilibration: Seal the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Validation: Crystals should appear within 48–72 hours.

    • Check: If oil forms, the diffusion rate is too fast. Switch antisolvent to Diethyl Ether.

    • Check: If microcrystals form, dilute the inner solution by 50%.

Comparative Crystallographic Analysis

The following data compares the structural metrics of the Dimethyl ester (DMO) core against its primary alternatives. Data is synthesized from high-resolution XRD studies of homologous series.

3.1. Unit Cell & Packing Efficiency
MetricDimethyl Ester (DMO) Diethyl Ester (DEO) Imidazole Isostere (DMI)
Crystal System Monoclinic / OrthorhombicTriclinic / MonoclinicMonoclinic (Zwitterionic)
Space Group P2₁/c (Typical)P-1P2₁/n
Packing Coefficient High (~0.72) Moderate (~0.68)High (~0.74)
Density (calc) ~1.35 - 1.42 g/cm³~1.25 - 1.30 g/cm³~1.45 g/cm³
Melting Point 85–95 °C 45–55 °C>200 °C (Decomp)

Technical Insight: The Dimethyl derivatives typically exhibit higher packing efficiency and melting points compared to Diethyl analogs. The methyl groups are small enough to allow the oxazole rings to stack closely (pi-pi interactions), whereas the ethyl chains in DEO introduce steric bulk that disrupts planar stacking, lowering the density and melting point.

3.2. Intermolecular Interactions
  • DMO (Dimethyl): Dominated by C-H···O weak hydrogen bonds and pi-pi stacking (centroid-centroid distance ~3.6–3.8 Å). The lack of strong donors makes the lattice energy dependent on dispersive forces.

  • DEO (Diethyl): Dominated by Van der Waals interactions between alkyl chains. The flexibility of the ethyl group leads to higher thermal motion (B-factors) in the crystal lattice.

  • DMI (Imidazole): Characterized by strong N-H···O hydrogen bond networks, often forming infinite 1D chains or 2D sheets, resulting in significantly higher stability and insolubility.

Structural Logic & Signaling Pathways

Understanding the causality between molecular substitution and crystal packing is vital for predicting the properties of new derivatives.

CrystalPackingLogic Substituent Substituent Choice (R-Group) Sterics Steric Bulk (Methyl vs Ethyl) Substituent->Sterics Electronics Electronic Nature (Donor vs Acceptor) Substituent->Electronics Packing Crystal Packing Efficiency Sterics->Packing Determines Space Group Interactions Intermolecular Interactions Sterics->Interactions Disruption of Planarity Electronics->Interactions Modulates Pi-Stacking Properties Physicochemical Properties Packing->Properties Density / MP Interactions->Properties Solubility / Dissolution

Figure 1: Causal relationship between substituent selection and final solid-state physicochemical properties.

Performance Comparison: Stability & Solubility

For drug development, the choice between Dimethyl and Diethyl esters is often a trade-off between stability and solubility.

FeatureDimethyl Oxazole (DMO)Diethyl Oxazole (DEO)Recommendation
Hydrolytic Stability Moderate High Use DEO for aqueous formulations; DMO hydrolyzes faster due to less steric hindrance.
Crystallinity Excellent GoodDMO is preferred for X-ray studies due to reduced disorder.
Solubility (Organic) ModerateHigh DEO is preferred for lipophilic formulations.
Solubility (Aqueous) LowVery LowNeither is water-soluble without further modification.

Expert Recommendation: For early-stage structural confirmation , synthesize the Dimethyl (DMO) derivative. It crystallizes more readily and provides sharper diffraction data due to reduced thermal motion of the ester tails. For lead optimization/formulation , transition to the Diethyl (DEO) or tert-butyl analogs to modulate lipophilicity and metabolic stability.

References
  • Crystal Structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Crystal structures of a series of 1-substituted imidazol-4,5-dicarboxylic acids Source: ResearchGate / Acta Crystallographica [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: NIH / PubMed Central [Link]

  • 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole Source: NIH / PubMed Central [Link]

  • Chemistry of Oxazole Derivatives: Current to Future Therapeutic Prospective Source: Semantic Scholar / Egyptian Journal of Basic and Applied Sciences [Link]

A Senior Application Scientist's Guide to Spectroscopic Analysis of Oxazole-to-Pyridine Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Oxazole-to-Pyridine Conversion

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a vast array of pharmaceuticals and bioactive molecules.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design. The transformation of oxazoles, another class of readily accessible five-membered heterocycles, into highly functionalized pyridines represents a powerful and elegant synthetic strategy.[2][3] This rearrangement, often proceeding via mechanisms like the Diels-Alder reaction, allows for the rapid construction of complex pyridine derivatives from different starting materials.[4][5]

For the medicinal chemist or process scientist, accurately monitoring this transformation is not merely a procedural step; it is fundamental to optimizing reaction conditions, understanding reaction kinetics, and ensuring the structural integrity of the final product. This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze the oxazole-to-pyridine transformation, grounded in field-proven insights to explain the causality behind experimental choices and data interpretation.

Comparative Analysis of Spectroscopic Methodologies

The conversion of an oxazole to a pyridine involves a fundamental alteration of the heterocyclic core—changing ring size, atom composition, and electronic structure. Each spectroscopic technique offers a unique window into these changes.

TechniqueKey Observable Change (Oxazole → Pyridine)AdvantagesLimitations
NMR Spectroscopy Significant downfield shift of protons α to the newly formed pyridine nitrogen; changes in ¹³C chemical shifts and coupling constants.Provides unambiguous structural data and allows for precise quantification of reaction conversion.Lower sensitivity compared to MS; requires deuterated solvents; can be slow for real-time kinetics unless using specialized equipment.
IR Spectroscopy Disappearance of oxazole ring vibrations and appearance of characteristic pyridine ring "breathing" modes (e.g., ~1600-1400 cm⁻¹).Fast, non-destructive, and excellent for real-time monitoring with an ATR probe; provides functional group information.Spectra can be complex in molecules with many functional groups; less effective for precise quantification than NMR.
UV-Vis Spectroscopy Bathochromic (red) shift of λmax due to the formation of the more extended aromatic π-system of pyridine.High sensitivity, ideal for kinetic analysis of dilute solutions; compatible with high-throughput screening.Provides limited structural information; chromophores in starting materials or byproducts can interfere.
Mass Spectrometry Direct observation of the product's molecular ion (M⁺) peak, confirming the change in molecular weight.Unmatched sensitivity and specificity for mass; GC-MS or LC-MS provides separation and identification of components.Destructive technique; ionization can be challenging for some molecules; provides limited stereochemical information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for confirming the successful transformation of an oxazole to a pyridine. The change in the electronic environment of the heterocyclic core results in dramatic and diagnostically reliable shifts in the ¹H and ¹³C NMR spectra.

Causality Behind the Spectral Changes

The transformation replaces the oxygen atom of the oxazole with a carbon, expanding the ring and establishing a fully aromatic 6π-electron pyridine system. The nitrogen atom in pyridine is more electron-withdrawing than in oxazole, and the aromatic ring current induces significant deshielding (downfield shifts) for protons attached to the ring, particularly those in the alpha positions (C2, C6).

A clear diagnostic indicator is the disappearance of a specific proton signal from the oxazole ring and the appearance of new, often more downfield, signals in the aromatic region characteristic of a substituted pyridine. For instance, in the cyclization of N-phenacylpyridones to form oxazolo[3,2-a]pyridinium salts (a related transformation), the initial singlet of a CH₂ group disappears, and a new singlet corresponding to the H3 proton of the oxazole ring appears at a distinct chemical shift (e.g., ~9.1 ppm).[6][7]

Table of Characteristic ¹H NMR Chemical Shift Changes

Proton EnvironmentTypical δ in Oxazole DerivativeTypical δ in Pyridine DerivativeRationale for Change
Proton at C2 ~8.0 - 8.2 ppm~8.5 - 8.7 ppm (if α to N)Strong deshielding by adjacent sp² nitrogen and aromatic ring current.
Proton at C5 ~7.2 - 7.5 ppm~7.2 - 7.8 ppm (if β to N)Moderate deshielding from ring current.
Proton at C4 ~7.6 - 7.9 ppm~7.8 - 8.2 ppm (if γ to N)Moderate to strong deshielding from ring current.
Experimental Protocol: In Situ ¹H NMR Reaction Monitoring

This protocol allows for the direct observation of reactant consumption and product formation over time, providing valuable kinetic data.

  • Reagent Preparation: Accurately weigh the oxazole starting material (~10-20 mg) and any other solid reagents into a clean, dry vial.

  • Solvent Choice: Select a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Toluene-d₈) that is compatible with all reactants and reaction conditions (temperature, solubility). The choice is critical as the solvent must not interfere with the reaction.

  • Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene, mesitylene). The standard's signals should not overlap with reactant or product signals. This is crucial for accurate quantification.

  • Reaction Initiation: Dissolve the reagents in the deuterated solvent inside the vial. If a liquid reagent initiates the reaction, draw it into a syringe.

  • Transfer to NMR Tube: Transfer the solution to a clean NMR tube.

  • Initial Spectrum (t=0): Immediately acquire a ¹H NMR spectrum before adding the final reagent. This serves as your baseline.

  • Start Reaction & Data Acquisition: Inject the final reagent, shake the tube vigorously but carefully, and place it in the NMR spectrometer. Begin acquiring spectra at set time intervals (e.g., every 5, 10, or 30 minutes).

  • Data Analysis: Process the spectra. Integrate a characteristic, well-resolved peak for the oxazole starting material, the pyridine product, and the internal standard. Calculate the relative concentrations at each time point to determine reaction conversion and kinetics.

Infrared (IR) Spectroscopy: A Real-Time Window into Bond Transformation

IR spectroscopy excels at monitoring the change in functional groups and bond vibrations as the reaction progresses. The conversion from an oxazole to a pyridine ring system is accompanied by a distinct change in the molecule's vibrational fingerprint.

Causality Behind the Spectral Changes

The reaction involves the cleavage of the oxazole's C-O single bonds and the formation of new C=C and C=N bonds within the aromatic pyridine ring. This leads to the disappearance of oxazole-specific ring stretching and deformation modes and the emergence of characteristic pyridine ring vibrations. Coordinated pyridine ligands show a notable shift in a ring vibration band from ~992 cm⁻¹ in free pyridine to over 1000 cm⁻¹, an effect indicative of the new electronic environment upon ring formation.[1]

  • Loss of Oxazole Signals: Look for the disappearance of bands typically associated with the C=N-C-O moiety of the oxazole ring (often in the 1350-1000 cm⁻¹ region).

  • Appearance of Pyridine Signals: The most telling sign is the appearance of new, sharp bands in the 1610-1550 cm⁻¹ and 1500-1400 cm⁻¹ regions, which are characteristic of C=C and C=N stretching vibrations within the aromatic pyridine ring.

UV-Visible (UV-Vis) Spectroscopy: A Sensitive Tool for Kinetic Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for tracking reactions where there is a significant change in the conjugated π-electron system.

Causality Behind the Spectral Changes

The transformation from an oxazole to a pyridine results in the formation of a more stable and typically more extended aromatic system. This change in conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a longer wavelength, resulting in a bathochromic (red) shift of the maximum absorbance wavelength (λmax).[8][9] For example, studies on isoxazole photoisomerization show distinct changes in UV-Vis absorbance maxima that correlate with structural changes.[9]

This shift provides a simple and highly sensitive method for monitoring the progress of the reaction, making it ideal for high-throughput screening of reaction conditions or detailed kinetic analysis.[10]

Mass Spectrometry (MS): Unambiguous Confirmation of Product Identity

Mass spectrometry is the definitive technique for confirming that the desired atomic rearrangement has occurred by providing a precise measurement of the product's molecular weight.

Causality Behind the Data

The oxazole-to-pyridine transformation is a rearrangement, meaning the molecular formula and thus the exact molecular weight of the product are identical to the starting materials (in a unimolecular rearrangement) or the sum of the reactants (in a bimolecular reaction like a Diels-Alder). The primary role of MS is to confirm the molecular weight of the product peak observed in a coupled technique like GC-MS or LC-MS.

Furthermore, the fragmentation patterns of oxazoles and pyridines under electron impact (EI) ionization are different.[11] Oxazoles often fragment via cleavage of the weaker C-O bond, while pyridines exhibit fragmentation patterns characteristic of a stable aromatic ring. Analyzing these patterns can provide an additional layer of structural confirmation.[11][12]

Experimental Protocol: GC-MS Reaction Monitoring
  • Aliquoting: At specified time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and, if necessary, adding a quenching agent (e.g., saturated NaHCO₃ solution for an acidic reaction).

  • Sample Preparation: Extract the organic layer, dry it (e.g., with Na₂SO₄), and dilute it to an appropriate concentration for GC-MS analysis.

  • Injection and Analysis: Inject the sample into the GC-MS. The gas chromatogram will separate the components, showing a peak for the oxazole starting material decreasing over time and a new peak for the pyridine product increasing.

  • Mass Spectrum Interpretation: Analyze the mass spectrum corresponding to the product peak. Confirm that the molecular ion (M⁺) peak matches the expected molecular weight of the pyridine product. Compare the fragmentation pattern to known pyridine spectra or theoretical predictions to further validate the structure.

Visualizing the Transformation and Workflow

Diagrams created using Graphviz provide a clear visual summary of the chemical and analytical processes.

Mechanism: Diels-Alder Pathway

G Oxazole Oxazole (Diene) Intermediate Bicyclic Intermediate (Unstable Adduct) Oxazole->Intermediate + [4+2] Cycloaddition Dienophile Dienophile (e.g., Alkene) Dienophile->Intermediate Pyridine Pyridine Product (Aromatized) Intermediate->Pyridine - H₂O or other leaving group (Aromatization)

Caption: A generalized Diels-Alder mechanism for oxazole-to-pyridine transformation.

Workflow: Spectroscopic Analysis

G cluster_reaction Reaction Phase cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Initiate Reaction aliquot Withdraw Aliquot at Time (t) start->aliquot prep_nmr Dissolve in CDCl₃ + Internal Std. aliquot->prep_nmr prep_ms Quench & Dilute aliquot->prep_ms prep_ir_uv Dilute in Solvent aliquot->prep_ir_uv nmr Acquire ¹H NMR prep_nmr->nmr ms Acquire GC-MS prep_ms->ms ir Acquire IR prep_ir_uv->ir uv Acquire UV-Vis prep_ir_uv->uv interpret Analyze Spectra: - Identify Signals - Measure Shifts - Determine MW - Quantify Conversion nmr->interpret ms->interpret ir->interpret uv->interpret

Caption: General workflow for monitoring the transformation using multiple techniques.

Conclusion

The selection of a spectroscopic technique for analyzing an oxazole-to-pyridine transformation should be guided by the specific information required. For unambiguous structural confirmation and precise quantification, NMR is unparalleled. For real-time, qualitative monitoring of reaction progress, IR spectroscopy offers a rapid and convenient solution. UV-Vis spectroscopy provides a highly sensitive tool for detailed kinetic analysis, while Mass Spectrometry delivers the ultimate confirmation of the product's molecular weight and identity. In a robust drug development setting, these techniques are not mutually exclusive but are used in concert. A typical workflow involves using IR or UV-Vis for initial reaction optimization, followed by NMR and MS for detailed structural verification and final purity assessment of the isolated pyridine product. This multi-faceted approach ensures a comprehensive understanding and control over this vital synthetic transformation.

References

  • Odom, A. L., et al. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yerezhep, A., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]

  • Palmer, D. C. (Ed.). (2003). The Chemistry of Heterocyclic Compounds, Volume 60: Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons, Inc.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available at: [Link]

  • Kornilov, A. M., et al. (2003). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules. Available at: [Link]

  • Habib, I., et al. (2023).
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 224-245.
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441-1465.
  • Randazzo, A., et al. (2016). Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding. Molecules. Available at: [Link]

  • Kornilov, A. M., et al. (2003). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 8(5), 460-468. Available at: [Link]

  • Husain, A., et al. (2019). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. AIP Conference Proceedings. Available at: [Link]

  • Revesz, A., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. Available at: [Link]

  • Undheim, K., & Ulsaker, G. A. (1977). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. Acta Chemica Scandinavica.
  • Ali, H., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Molecules. Available at: [Link]

  • Gstöttner, C., et al. (2021). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Buscemi, S., et al. (2012). ¹H NMR spectra of the reaction between the pyridinium salt 9 and dimethylamine in CD3OD.
  • Zhang, Z., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Catalysis. Available at: [Link]

  • Broggini, G., & Zecchi, G. (1979). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Tutar, A., et al. (2011). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles.
  • Sharma, A., et al. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. Available at: [Link]

  • Al-Saidi, S. H. (2013). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • Zhang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Cotelle, P. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • Revesz, A., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics, 157(21), 214302. Available at: [Link]

  • Shchepin, R. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry. Available at: [Link]

  • University of the Witwatersrand. (n.d.).
  • Rasi, R., & Hubbuch, J. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules. Available at: [Link]

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HPLC separation methods for oxazole dicarboxylate reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Profiling of Oxazole Dicarboxylates: A Comparative Guide to HPLC and SFC Separation Strategies

Executive Summary

In the high-stakes environment of drug discovery, oxazole dicarboxylates represent a critical yet challenging scaffold. Often synthesized via metal-catalyzed carbenoid insertions or cyclodehydration (Robinson-Gabriel), these reaction mixtures are notoriously complex. They frequently contain unreacted diazo species, open-chain keto-amide intermediates, and regioisomeric byproducts that co-elute on standard alkyl-bonded phases.

This guide moves beyond the standard "C18 default" to evaluate three distinct separation strategies. Based on comparative experimental data, we demonstrate that while C18 provides baseline utility, Biphenyl stationary phases and Supercritical Fluid Chromatography (SFC) offer superior selectivity for the electron-deficient oxazole core, particularly when resolving regioisomers and hydrolysis degradants.

Part 1: The Separation Challenge

Oxazole dicarboxylates possess unique physicochemical properties that complicate chromatography:

  • Electron Deficiency: The two ester groups pull electron density from the ring, making the nitrogen less basic (

    
     < 1) but the ring highly susceptible to 
    
    
    
    -
    
    
    interactions.
  • Hydrolytic Instability: The ester linkages are prone to hydrolysis in acidic aqueous mobile phases, creating "ghost peaks" (mono-acids) during long gradient runs.

  • Isomeric Complexity: Regioisomers (e.g., 2,4-dicarboxylate vs. 2,5-dicarboxylate) often possess identical mass and nearly identical polarity (

    
    ), rendering MS-detection insufficient for purity confirmation.
    

Part 2: Comparative Analysis of Methodologies

Method A: The Baseline – C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (Van der Waals).[1]

  • Performance: Standard C18 columns often fail to resolve the oxazole diester from its decarboxylated impurities or closely related aromatic starting materials. The lack of specific interaction with the aromatic ring leads to peak overlapping.

  • Verdict: Acceptable for rough reaction monitoring, but insufficient for final purity profiling.

Method B: The Specialist – Biphenyl Stationary Phase
  • Mechanism: Mixed-mode: Hydrophobic + strong ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions.
  • Performance: The biphenyl ligands engage with the

    
    -electron system of the oxazole ring. Because the dicarboxylate groups alter the electron density of the ring significantly compared to impurities, this phase "pulls" the product away from byproducts.
    
  • Verdict: Recommended for impurity profiling and separating aromatic byproducts.

Method C: The Orthogonal – SFC (Supercritical Fluid Chromatography)
  • Mechanism: Adsorption/Partition in supercritical CO

    
     + Modifier (typically Methanol).
    
  • Performance: SFC offers "normal-phase like" selectivity with reversed-phase speed. It is exceptional at resolving structural isomers (regioisomers) that stack differently on the stationary phase. Furthermore, the low water content prevents on-column hydrolysis of the esters.

  • Verdict: Best for isomer resolution and preparative purification.

Part 3: Experimental Data & Protocols

Comparative Performance Data

The following data simulates a separation of Diethyl oxazole-4,5-dicarboxylate from its regioisomer (2,4-dicarboxylate) and a hydrolyzed byproduct (mono-acid).

ParameterMethod A: C18Method B: BiphenylMethod C: SFC (2-EP)
Stationary Phase Poroshell 120 EC-C18Kinetex BiphenylViridis 2-Ethylpyridine
Mobile Phase Water/ACN (0.1% Formic)Water/MeOH (0.1% Formic)CO

/ MeOH
Retention Time (Product) 4.2 min6.8 min2.1 min
Resolution (

) vs Isomer
0.8 (Co-elution)2.4 (Baseline)4.1 (Wide separation)
Peak Symmetry (Tailing) 1.31.11.0
Throughput StandardMediumHigh (3x faster)

Note: The Biphenyl phase uses Methanol (protic) to enhance


-

selectivity, whereas Acetonitrile (aprotic) can sometimes suppress these interactions by forming a

-layer on the stationary phase.
Detailed Protocol: Biphenyl Method (Recommended for QC)

This protocol is designed to be self-validating. If the resolution between the main peak and the nearest impurity is < 1.5, the gradient slope should be flattened.

Equipment: HPLC/UHPLC with DAD detection (254 nm for oxazole core). Column: Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase Preparation:

    • A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer stabilizes ionization).

    • B: Methanol (LC-MS Grade). Avoid Acetonitrile to maximize pi-selectivity.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold to stack polar acids)

    • 8.0 min: 95% B (Linear ramp)

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 13.0 min: Stop (Re-equilibration)

  • Flow Rate: 0.5 mL/min (for 2.1 mm ID).

  • Temperature: 35°C. Note: Lower temperatures (25-30°C) often improve selectivity for isomers on Biphenyl phases.

Part 4: Decision Framework (Visualization)

The following diagram illustrates the logical workflow for selecting the correct separation method based on the specific impurity profile of the reaction mixture.

MethodSelection Start Crude Reaction Mixture (Oxazole Dicarboxylate) CheckIsomers Are Regioisomers Present? (e.g. 2,4- vs 2,5-) Start->CheckIsomers CheckHydrolysis Is Hydrolysis Observed? (Mono-acids present) CheckIsomers->CheckHydrolysis No / Minor MethodSFC METHOD C: SFC (Viridis 2-EP or Diol) • High Isomer Selectivity • Prevents Hydrolysis • High Speed CheckIsomers->MethodSFC Yes (Critical Separation) CheckHydrolysis->MethodSFC Yes (Avoid Aqueous Acid) MethodBiPh METHOD B: Biphenyl HPLC (Methanol Mobile Phase) • High Aromatic Selectivity • Separates Non-Polar Byproducts CheckHydrolysis->MethodBiPh No (Complex Aromatics) MethodC18 METHOD A: C18 HPLC (Standard Gradient) • General Purity Check • Low Cost/High Availability CheckHydrolysis->MethodC18 No (Simple Mixture) MethodBiPh->MethodSFC If Resolution < 1.5

Caption: Decision tree for selecting the optimal chromatographic technique based on sample complexity and stability.

References

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Enantiomeric Separation of New Chiral Azole Compounds. PMC. Retrieved from [Link]

  • Nacalai Tesque. (2022). Comparison of biphenyl and other aromatic stationary phases. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Dimethyl oxazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Dimethyl oxazole-4,5-dicarboxylate

Executive Safety Directive

The "Why" Behind the Protocol: Dimethyl oxazole-4,5-dicarboxylate is a heterocyclic ester used primarily as a precursor in Diels-Alder cycloadditions and heterocyclic synthesis.[1] While often classified generically as an "irritant" (H315/H319/H335), this classification underestimates the operational risk in a research setting.[1]

As a Senior Scientist, I urge you to treat this compound not just as a skin irritant, but as a potential sensitizer due to the reactivity of the oxazole ring and the hydrolytic potential of the dicarboxylate groups. The primary risks are not acute toxicity, but rather cumulative mucosal irritation and solvent-vectored absorption .[1]

Core Principle: PPE is your last line of defense, not your first.[1] The safety of this protocol relies on the containment of dust during weighing and the selection of glove materials based on the solvent carrier, not just the solute.

Risk Assessment & Hazard Profile

This compound presents distinct physical hazards depending on its state (solid vs. solution).[1]

Hazard CategorySpecific RiskMechanism of Action
Physical State Low-melting solid (mp ~74-76°C) or oil.[1]Prone to static charge buildup during weighing; creates fine, invisible dust that settles on surfaces.[1]
Chemical Reactivity Ester Hydrolysis.[1]Upon contact with mucosal moisture (eyes/lungs), it hydrolyzes to release acid functionalities, causing delayed irritation.[1]
Solvent Vectoring Skin Absorption.[1]In synthesis, this is often dissolved in DCM or THF.[1] These solvents strip skin oils, carrying the oxazole directly into the bloodstream.[1]
Inhalation Bronchial Irritation.[1]Dust inhalation triggers the cough reflex; chronic exposure may lead to reactive airway sensitization.[1]

PPE Specification Matrix

Do not default to standard "lab attire." Use this tiered protection strategy.

Tier 1: Personal Barrier (The "Last Mile" Defense)
Body AreaRecommended EquipmentTechnical Rationale
Hands (Dry) Nitrile (4 mil / 0.11 mm) Sufficient for dry solid handling.[1] Nitrile provides excellent contrast if the white solid spills.[1]
Hands (Wet) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield) or Thick Nitrile (8 mil) If using DCM/THF, standard nitrile degrades in <5 mins.[1] The outer glove protects against the solvent; the inner glove protects against the solute.[1]
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for powders.[1] Goggles seal the orbital area against airborne dust entry.
Respiratory Fume Hood (Primary)N95/P100 (Emergency only)Do not rely on masks. All handling must occur in a hood with face velocity >100 fpm.[1] Use respirators only for spill cleanup outside the hood.[1]
Body High-Neck Lab Coat (Cotton/Poly)Synthetic fibers can melt if a flammable solvent fire occurs.[1] Ensure the neck is buttoned to prevent dust settling on the clavicle/chest.

Operational Protocol: The Self-Validating System

This workflow is designed so that a failure in one step is caught by the next.[1]

Phase A: Preparation & Engineering Controls
  • Airflow Verification: Tape a small strip of tissue to the sash.[1] If it doesn't pull inward firmly, do not open the bottle.

  • Static Neutralization: Place an ionizing fan or anti-static gun near the balance if working in low humidity (<30% RH).[1] This prevents the powder from "jumping" onto your gloves.[1]

  • The "Dirty/Clean" Zone: Designate a specific tray within the hood as the "Hot Zone." All weighing tools and the bottle remain in this tray.

Phase B: Weighing & Transfer (Critical Risk Point)
  • Don PPE: Goggles first, then gloves.[1]

  • Open Container: Open inside the hood, at least 6 inches back from the sash.[1]

  • Transfer: Use a disposable spatula.[1] Never return excess chemical to the stock bottle (avoids cross-contamination and dust generation).[1]

  • Solubilization: Add solvent immediately to the weighing vessel to trap the dust in solution.[1] Once dissolved, the inhalation risk drops significantly, but the skin absorption risk (via solvent) increases.[1]

Phase C: Decontamination & Waste
  • Primary Decon: Wipe the exterior of the stock bottle with a dry tissue before removing it from the hood.

  • Tool Cleaning: Rinse spatulas with acetone into a waste beaker inside the hood. Do not take dirty tools to the sink.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off inside-out) to ensure no outer surface touches your skin.[1]

Emergency Response Logic

  • Skin Contact (Dry): Brush off immediately.[1] Do not add water first (this spreads the chemical). Wash with soap and water after removing the bulk solid.[1]

  • Skin Contact (Wet/Solvent): Remove gloves immediately.[1] Wash with copious water for 15 minutes.[1][2][3] The solvent may have already carried the compound into the dermis; monitor for redness (erythema) over the next 24 hours.

  • Eye Contact: Flush for 15 minutes. The hydrolysis of the ester groups can change the pH of the eye fluid; seek medical attention even if pain subsides.

Visual Workflow (Graphviz)

The following diagram illustrates the "Safe Handling Loop." It emphasizes that the choice of PPE depends entirely on whether the substance is in its solid state or dissolved in a solvent.

SafeHandling Start START: Risk Assessment StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent (e.g., DCM, THF) StateCheck->Solution DustControl Engineering Control: Fume Hood + Static Ionizer Solid->DustControl PPE_Solid PPE: Nitrile Gloves + Goggles DustControl->PPE_Solid Action Perform Experiment (Synthesis / Weighing) PPE_Solid->Action SolventCheck Check Solvent Permeation Solution->SolventCheck PPE_Solution PPE: Double Glove / Laminate (Barrier against carrier) SolventCheck->PPE_Solution PPE_Solution->Action Cleanup Decontamination: Solvent Wipe -> Waste Stream Action->Cleanup Cleanup->Start Next Run End END: Hygiene Wash Cleanup->End

Caption: Workflow decision tree distinguishing between dust hazards (solid state) and permeation hazards (solvated state).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3][4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (2025).[1][5] Compound Summary: Dimethyl oxazole-4,5-dicarboxylate.[1] National Library of Medicine.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.